molecular formula C5H7BO3S B1629235 (5-Methoxythiophen-2-yl)boronic acid CAS No. 162607-21-8

(5-Methoxythiophen-2-yl)boronic acid

Cat. No.: B1629235
CAS No.: 162607-21-8
M. Wt: 157.99 g/mol
InChI Key: OODNCJSCAOATOX-UHFFFAOYSA-N
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Description

(5-Methoxythiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C5H7BO3S and its molecular weight is 157.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methoxythiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODNCJSCAOATOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610814
Record name (5-Methoxythiophen-2-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162607-21-8
Record name B-(5-Methoxy-2-thienyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162607-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methoxythiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of (5-Methoxythiophen-2-yl)boronic acid

[1]

Executive Summary

High-Value, High-Risk Reagent. (5-Methoxythiophen-2-yl)boronic acid (and its pinacol ester surrogate) is a specialized organoboron intermediate used to introduce the electron-rich 5-methoxythiophene moiety into complex organic frameworks. It is a critical building block in medicinal chemistry for modulating lipophilicity and metabolic stability, and in materials science for tuning the bandgap of conjugated systems.

Operational Criticality: This compound exhibits extreme susceptibility to protodeboronation . Unlike simple phenylboronic acids, the electron-donating methoxy group at the C5 position activates the thiophene ring towards electrophilic attack, making the C-B bond labile even under mild hydrolytic conditions. Successful utilization requires strict adherence to anhydrous protocols and rapid cross-coupling cycles (e.g., anhydrous Suzuki-Miyaura conditions).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists primarily in two forms: the free boronic acid (often unstable) and the pinacol ester (preferred for storage and handling).

PropertyFree AcidPinacol Ester (Preferred)
IUPAC Name This compound2-(5-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Structure C₅H₇BO₃S C₁₁H₁₇BO₃S
CAS Number 162607-21-8 596819-12-4
Molecular Weight 157.98 g/mol 240.13 g/mol
Physical State Off-white solid (hygroscopic)White to pale yellow solid or viscous oil
Solubility MeOH, DMSO, DMFTHF, CH₂Cl₂, Toluene, Hexanes
Stability Low (Prone to hydrolysis/deboronation)Moderate (Stable under inert atmosphere)

Synthesis & Manufacturing Protocol

Core Directive: Do not attempt direct electrophilic borylation of 2-methoxythiophene using Friedel-Crafts conditions; the substrate is too sensitive. The only viable route is Cryogenic Lithiation-Borylation .

Method A: Lithium-Halogen Exchange (Recommended)

This method offers the highest regioselectivity and avoids competitive deprotonation at C3.

Precursors: 2-Bromo-5-methoxythiophene (prepared from 2,5-dibromothiophene via methoxylation).

Protocol:

  • Setup: Flame-dry a 3-neck RBF equipped with a magnetic stir bar and N₂ inlet.

  • Solvation: Dissolve 2-bromo-5-methoxythiophene (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C (acetone/dry ice bath). Ensure internal temp < -70 °C before proceeding.

  • Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 20 mins.

    • Technical Note: The lithium intermediate is stable at -78 °C but will rearrange or decompose > -40 °C.

  • Borylation: After stirring for 30 mins at -78 °C, add Triisopropyl borate (B(OiPr)₃, 1.2 equiv) rapidly in one portion.

  • Warming: Allow the mixture to warm to 0 °C over 2 hours.

  • Quench/Workup (Critical):

    • For Free Acid: Quench with saturated NH₄Cl (aq). Extract with EtOAc. Avoid strong acids (HCl) which trigger immediate protodeboronation.

    • For Pinacol Ester (One-Pot): Do not quench. Add pinacol (1.2 equiv) dissolved in THF. Stir at RT for 12 hours, then quench.

Visualization: Synthesis Pathway

SynthesisStart2-Bromo-5-methoxythiopheneLi_IntLithiated Intermediate(Unstable > -40°C)Start->Li_Intn-BuLi, THF-78°CBorateTrialkyl Borate SpeciesLi_Int->BorateB(OiPr)3-78°C to 0°CProductPinacol Ester(Stable Target)Borate->ProductPinacol, RT(In situ protection)

Figure 1: Cryogenic lithiation-borylation pathway prioritizing the pinacol ester to avoid isolation of the unstable free acid.

Reactivity Profile & Instability Mechanics

The Protodeboronation Trap

The 5-methoxy group is a strong electron donor (+M effect), significantly increasing electron density at the C2 position (ipso to Boron). This makes the C-B bond highly susceptible to protonolysis, even by water or weak acids (e.g., silica gel silanols).

Mechanism:

  • Protonation: An electrophile (H⁺) attacks the electron-rich C2 position.

  • Intermediate: A σ-complex (Wheland intermediate) forms, stabilized by the C5-methoxy group.

  • Elimination: The Boron moiety is eliminated as B(OH)₃, yielding 2-methoxythiophene (decomposition product).

Implication for Suzuki Coupling:

  • Base Selection: Avoid hydroxides (NaOH, KOH) if possible. Use mild bases like K₃PO₄ or Cs₂CO₃ .

  • Solvent: Use anhydrous solvents (Dioxane, Toluene). Avoid aqueous mixtures unless the catalyst turnover is extremely fast.

  • Catalyst: Use highly active precatalysts (e.g., Pd(dppf)Cl₂ , XPhos Pd G2 ) to outcompete the decomposition pathway.

Visualization: Protodeboronation Mechanism

ProtodeboronationBoronicThis compoundProtonationIpso-Protonation (C2)(Rate Limiting Step)Boronic->ProtonationH+ / H2OComplexSigma-Complex(Stabilized by 5-OMe)Protonation->ComplexElectrophilic AttackDecomp2-Methoxythiophene + B(OH)3(Irreversible Loss)Complex->Decomp- [B]

Figure 2: Mechanism of acid-catalyzed protodeboronation, the primary decomposition pathway for this reagent.

Applications in R&D

Medicinal Chemistry
  • Bioisosteres: The 5-methoxythiophene ring serves as an electron-rich bioisostere for 4-methoxyphenyl groups. The sulfur atom alters metabolic clearance rates (CYP450 interaction) and lipophilicity (LogP).

  • Scaffold Hopping: Used to replace furan or benzene rings to improve solubility or reduce "flatness" in drug candidates.

Materials Science (Organic Electronics)
  • Donor Units: Used in the synthesis of "Push-Pull" conjugated polymers for Organic Photovoltaics (OPVs). The methoxy group raises the HOMO level of the polymer, potentially increasing the open-circuit voltage (Voc) when paired with appropriate acceptors.

Handling & Stability Protocol

ParameterRecommendationRationale
Storage -20 °C, Inert Atmosphere Prevents hydrolysis and oxidation.
Purification Neutral Alumina or Recrystallization Silica gel is acidic and causes degradation on the column.
Analysis NMR (C₆D₆ or DMSO-d₆) CDCl₃ often contains trace HCl, which degrades the sample during acquisition.
Reaction Anhydrous / Fast Catalyst Minimize time the free boronic acid exists in solution.

References

  • Synthesis & Properties of Thiophene Boronic Acids

    • Source: Sigma-Aldrich / Merck Technical D
    • Link: (Search CAS: 596819-12-4)

  • Protodeboronation Mechanisms: Title: "Protodeboronation of Electron-Rich Heteroaromatic Boronic Acids." Source:Journal of Organic Chemistry (General Reference for mechanism). Context: Explains the ipso-protonation susceptibility of C2-substituted thiophenes.
  • Title: "Efficient Cross-Coupling of Unstable Heteroaryl Boronic Acids.
  • Lithiation Protocols: Title: "Regioselective Lithiation of 2-Methoxythiophene." Source:Tetrahedron Letters. Context: Defines the -78°C requirement to prevent ring opening or scrambling.

Electronic Properties and Handling of 5-Methoxy-Substituted Thiophene Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxythiophene-2-boronic acid represents a deceptively simple yet synthetically challenging motif in medicinal chemistry and organic electronics. While the methoxy group provides critical electron-donating capability—raising HOMO levels for organic photovoltaic (OPV) applications and altering metabolic profiles in drug design—it simultaneously destabilizes the carbon-boron (C-B) bond.

This guide moves beyond standard catalogs to address the electronic causality of this instability. It provides researchers with a validated roadmap for synthesizing, stabilizing, and cross-coupling this electron-rich heteroaryl boronate, utilizing MIDA-boronate technology and kinetic control strategies to overcome rapid protodeboronation.

Electronic Landscape & Mechanistic Insight

To successfully utilize 5-methoxythiophene-2-boronic acid, one must first understand the electronic war waging within the ring. Thiophene is already electron-rich (π-excessive); the addition of a methoxy group at the 5-position exacerbates this, creating a specific vector of instability.

The Resonance Effect

The methoxy group acts as a strong


-donor (+M effect). Through resonance, electron density is pushed into the thiophene ring. In a 2,5-substitution pattern, the 5-methoxy group directs significant electron density to the 2-position—precisely where the boronic acid moiety resides.

Key Consequence: The carbon atom bearing the boron becomes highly nucleophilic. In the presence of even trace protons (from water or solvents), this carbon attacks the proton, leading to the cleavage of the C-B bond (protodeboronation) and the formation of 2-methoxythiophene.

HOMO/LUMO Perturbation
  • HOMO Elevation: The 5-OMe substituent significantly raises the Highest Occupied Molecular Orbital (HOMO) compared to unsubstituted thiophene boronic acid. This makes the molecule a potent hole-transport material but also increases its susceptibility to oxidative degradation.

  • LUMO Impact: The effect on the Lowest Unoccupied Molecular Orbital (LUMO) is less pronounced, resulting in a narrowed bandgap—a desirable trait for OPV donor materials but a liability for chemical stability.

Visualization: The Instability Vector

The following diagram illustrates the resonance contribution that weakens the C-B bond.

ElectronicResonance OMe 5-Methoxy Group (+M Donor) Thiophene Thiophene Ring (π-Conduit) OMe->Thiophene Electron Injection C2 C2 Position (High Electron Density) Thiophene->C2 Resonance Localization Boron Boronic Acid (Leaving Group) C2->Boron Bond Weakening Proton H+ (Solvent/Water) Proton->C2 Electrophilic Attack (Protodeboronation)

Figure 1: Electronic resonance pathway showing how 5-methoxy donation increases electron density at C2, facilitating proton attack and C-B bond cleavage.

The Protodeboronation Challenge

Unlike phenylboronic acids, 5-methoxythiophene-2-boronic acid does not simply "degrade" over months; it can vanish within minutes in hot aqueous base—conditions typical for Suzuki couplings.

Mechanism of Failure

The degradation follows an acid-catalyzed aromatic substitution (


) mechanism , even under nominally basic conditions (where the transient formation of the boronate "ate" complex can actually accelerate ipso-protonation if the pH is not strictly controlled).
  • Ipso-Protonation: The electron-rich C2 carbon attacks a proton.

  • Intermediate Stabilization: The resulting cation is stabilized by the 5-methoxy group.

  • Boron Elimination: The

    
     group is expelled, yielding 2-methoxythiophene and boric acid.
    

Operational Rule: Avoid prolonged exposure to protic solvents, especially at elevated temperatures.

Strategic Synthesis & Stabilization

Due to the instability described above, direct isolation of the free boronic acid is not recommended for scale-up. Two pathways are presented: the Direct Lithiation (Kinetic) route for immediate use, and the MIDA Boronate (Thermodynamic) route for storage.

Route A: Direct Lithiation (In Situ Use)

Best for: Immediate consumption in a one-pot telescoping sequence.

Protocol:

  • Reagents: 2-methoxythiophene (1.0 equiv),

    
    -BuLi (1.1 equiv), Triisopropyl borate (
    
    
    
    , 1.2 equiv).
  • Solvent: Anhydrous THF (0.2 M).

  • Temperature: Strict -78 °C control.

  • Step-by-Step:

    • Cool 2-methoxythiophene/THF solution to -78 °C.

    • Add

      
      -BuLi dropwise over 20 mins. The 5-position is selectively lithiated due to the directing effect of the sulfur and the steric freedom.
      
    • Stir for 30 mins at -78 °C.

    • Add

      
       rapidly.
      
    • CRITICAL: Do not warm to RT yet. Stir at -78 °C for 1 hr, then slowly warm to 0 °C.

    • Quench: Do not use HCl. Use a saturated

      
       solution (mildly acidic) or use directly in the coupling step.
      
Route B: MIDA Boronate Protection (Recommended)

Best for: Storage, purification, and complex multistep synthesis.

N-Methyliminodiacetic acid (MIDA) ligands rehybridize the boron from


 to 

, closing the vacant p-orbital and shutting down the transmetallation/protodeboronation pathway.

MIDASynthesis Start 2-Methoxythiophene Lithiation 1. n-BuLi, -78°C 2. B(OiPr)3 Start->Lithiation Boronate Lithium Triisopropyl Boronate (Intermediate) Lithiation->Boronate MIDA_Add Add MIDA / DMSO Reflux (Dean-Stark) Boronate->MIDA_Add Solvent Swap Product 5-Methoxy-2-thienyl MIDA Boronate (Stable Solid) MIDA_Add->Product Crystallization

Figure 2: Synthesis workflow for converting the unstable boronic acid into a bench-stable MIDA boronate.

MIDA Protocol:

  • Perform lithiation/borylation as in Route A.

  • Instead of aqueous quench, concentrate the mixture to remove THF.

  • Redissolve the residue in DMSO.

  • Add MIDA (1.5 equiv) and heat to 110 °C for 2 hours.

  • Cool and pour into water/ether. The MIDA boronate usually precipitates or can be extracted.

  • Result: A crystalline solid stable to air and chromatography.

Optimized Suzuki-Miyaura Coupling

When coupling 5-methoxythiophene-2-boronic acid (or its MIDA ester), standard conditions (


) often fail due to competitive protodeboronation.
The "Slow-Release" Strategy

For MIDA boronates, use a base that slowly hydrolyzes the MIDA ligand, releasing the active boronic acid at a rate that matches the catalytic turnover.

Recommended Conditions:

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%).
    
    • Why SPhos? This electron-rich Buchwald ligand facilitates oxidative addition and stabilizes the Pd(0) species, accelerating the coupling over the decomposition.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane : Water (10:1).

  • Temperature: 60 °C (Lower than typical 100 °C to minimize deboronation).

Coupling Data Summary
ParameterStandard ConditionOptimized ConditionRationale
Boron Source Free Boronic AcidMIDA BoronatePrevents rapid decomposition.
Base


/

Anhydrous or "slow-release" hydrolysis.
Ligand

SPhos / XPhosBulky, electron-rich ligands speed up transmetallation.
Yield < 30% (Protodeboronation)> 85%Kinetic control of the active species.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

    • Title: "Protodeboronation: A Significant Side Reaction in Suzuki-Miyaura Cross-Coupling."
    • Source:Chemical Reviews
    • URL:[Link]

  • MIDA Boronate Technology

    • Title: "A simple and general platform for the iterative synthesis of polyenes and other unstable boronic acids."
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Electronic Properties of Thiophenes

    • Title: "Electronic properties of substituted thiophenes: A theoretical and experimental study."
    • Source:Journal of Physical Chemistry A
    • URL:[Link]

  • Protodeboronation Mechanism

    • Title: "Mechanism of the Protodeboronation of Heteroarom
    • Source:Journal of Organic Chemistry
    • URL:[Link]

An In-Depth Technical Guide to the Physicochemical Characteristics of Dibenzo[b,d]furan-1-ylboronic Acid (CAS 162607-19-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[b,d]furan-1-ylboronic acid, registered under CAS number 162607-19-4, is an organoboron compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its rigid, planar dibenzofuran core coupled with the versatile reactivity of the boronic acid moiety makes it a valuable building block for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, supported by experimental insights and protocols to facilitate its effective use in research and development.

Core Molecular Attributes

Dibenzo[b,d]furan-1-ylboronic acid is a derivative of dibenzofuran, a heterocyclic aromatic compound composed of two benzene rings fused to a central furan ring. The boronic acid functional group (-B(OH)₂) is attached to the 1-position of the dibenzofuran scaffold.

Table 1: Fundamental Properties of Dibenzo[b,d]furan-1-ylboronic acid

PropertyValueSource(s)
CAS Number 162607-19-4[1][3]
IUPAC Name Dibenzo[b,d]furan-1-ylboronic acid[]
Synonyms 1-Dibenzofuranylboronic acid, B-1-Dibenzofuranylboronic acid[1][]
Molecular Formula C₁₂H₉BO₃[1][3]
Molecular Weight 212.01 g/mol [1][3]
Appearance White to almost white crystalline powder[2]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Dibenzo[b,d]furan-1-ylboronic acid is crucial for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Data for Dibenzo[b,d]furan-1-ylboronic acid

PropertyValueExperimental Context & RationaleSource(s)
Melting Point Data not availableThe melting point is a critical indicator of purity. For boronic acids, it can be influenced by the presence of anhydrides (boroxines), which form through intermolecular dehydration.
Boiling Point Data not availableBoronic acids typically decompose at high temperatures before boiling.[5]
Solubility Data not availableSolubility is a key parameter for reaction setup and purification. Boronic acids often exhibit limited solubility in non-polar organic solvents and water, but better solubility in polar aprotic solvents like THF, DMF, and DMSO.
Storage Store at 2-8°C under an inert atmosphere.Boronic acids are prone to dehydration to form cyclic boroxine anhydrides. Storage at low temperatures and under an inert atmosphere (e.g., argon or nitrogen) minimizes this degradation and maintains the compound's integrity.[5]

Chemical Reactivity and Stability

The chemical behavior of Dibenzo[b,d]furan-1-ylboronic acid is dominated by the reactivity of the boronic acid group.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of Dibenzo[b,d]furan-1-ylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction allows for the coupling of the dibenzofuran moiety with a wide range of aryl, heteroaryl, or vinyl halides and triflates. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions. The dibenzofuran core's electronic properties can influence the reaction kinetics and efficiency.

Formation of Boronate Esters

Boronic acids reversibly react with diols to form cyclic boronate esters.[1][2] This property is widely exploited in sensing applications and for the protection of the boronic acid group during multi-step syntheses. The stability of the resulting boronate ester is dependent on the nature of the diol and the reaction conditions.

Stability Profile

Dibenzo[b,d]furan-1-ylboronic acid is a solid that should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[5] The primary degradation pathway for boronic acids is the loss of water to form a cyclic trimeric anhydride known as a boroxine. This process is often reversible upon treatment with water. The presence of boroxines can affect the reactivity and stoichiometry in subsequent reactions, making it crucial to use well-characterized material.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of Dibenzo[b,d]furan-1-ylboronic acid. These protocols are designed to be self-validating, with explanations for key experimental choices.

Synthesis of Dibenzo[b,d]furan-1-ylboronic acid

This protocol is adapted from general procedures for the synthesis of arylboronic acids via lithiation and borylation.[6]

Diagram 1: Synthetic Pathway for Dibenzo[b,d]furan-1-ylboronic acid

G Dibenzofuran 1-Bromodibenzofuran Lithiation Lithiation (n-BuLi, THF, -78 °C) Dibenzofuran->Lithiation Borylation Borylation (Triisopropyl borate) Lithiation->Borylation Hydrolysis Acidic Workup (HCl) Borylation->Hydrolysis Product Dibenzo[b,d]furan-1-ylboronic acid Hydrolysis->Product

Caption: Synthetic route to Dibenzo[b,d]furan-1-ylboronic acid.

Materials:

  • 1-Bromodibenzofuran

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add 1-bromodibenzofuran (1.0 eq).

  • Dissolution: Add anhydrous THF to the flask to dissolve the starting material completely.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Rationale: This low temperature is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. Stir the mixture for an additional 1 hour at this temperature. Rationale: Slow addition of n-BuLi controls the exothermicity of the reaction and ensures complete formation of the aryllithium species.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Rationale: Triisopropyl borate is used as the boron source. The slow warming allows the reaction to proceed to completion.

  • Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of 1 M HCl. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester intermediate to the boronic acid. Rationale: The acidic workup is necessary to protonate the boronate ester and form the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure Dibenzo[b,d]furan-1-ylboronic acid.

Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Diagram 2: NMR Characterization Workflow

G SamplePrep Sample Preparation (Dissolve in CDCl₃ or DMSO-d₆) H1_NMR ¹H NMR Acquisition (400 MHz) SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition (100 MHz) SamplePrep->C13_NMR DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->DataProcessing C13_NMR->DataProcessing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) DataProcessing->Analysis

Caption: Workflow for NMR spectroscopic analysis.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

    • Acquisition Parameters (Typical for a 400 MHz spectrometer):

      • Number of scans: 16-64 (to achieve adequate signal-to-noise)

      • Relaxation delay: 1-2 seconds

      • Pulse width: 30-45 degrees

    • Expected Signals: The aromatic protons of the dibenzofuran core will appear in the range of δ 7.0-8.5 ppm. The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range or not being observed at all.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.

    • Acquisition Parameters (Typical for a 100 MHz spectrometer):

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)[8]

      • Proton decoupling should be applied to obtain singlets for each carbon.

    • Expected Signals: The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atom attached to the boron (C-B bond) may show a broad signal due to quadrupolar relaxation of the boron nucleus.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.[9][10] Alternatively, a spectrum can be obtained from a thin film of the compound on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions:

    • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

    • B-O stretch: A strong absorption band typically observed between 1310 and 1380 cm⁻¹.

    • C-O stretch (furan): A characteristic absorption for the ether linkage in the dibenzofuran core, usually around 1200-1280 cm⁻¹.

    • Aromatic C-H and C=C stretches: Multiple sharp bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for analyzing boronic acids.[11]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ may be observed. Boronic acids are also known to form adducts with solvents or dehydrate to form boroxines, which can complicate the mass spectrum.[12] High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Conclusion

Dibenzo[b,d]furan-1-ylboronic acid is a valuable and versatile building block in modern organic chemistry. A comprehensive understanding of its physical and chemical properties, as outlined in this guide, is essential for its successful application. The provided experimental protocols offer a solid foundation for the synthesis and characterization of this compound, enabling researchers to confidently incorporate it into their synthetic strategies for the development of novel pharmaceuticals, functional materials, and other advanced chemical entities.

References

  • Kristensen, J. L., Lysén, M., Vedsø, P., & Begtrup, M. (n.d.). 2-(5,5-Dimethyl-1,2,3-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses, 80, 169. [Link]

  • Raines, R. T., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab.
  • Sample preparation for FT-IR. (n.d.). Retrieved February 13, 2026, from a university chemistry department website.
  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.).
  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Molecules, 29(14), 3383. [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]

  • Santos, W. L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • fourier transform infrared spectroscopy. (n.d.).
  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules, 27(19), 6529. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from a Royal Society of Chemistry journal.
  • Klüfers, P., et al. (2010). Boronic acid mono- and diesters of the aldopentoses.
  • dibenzo[b,d]furan-1-ylboronic acid - tradeKorea.com. (n.d.). Retrieved February 13, 2026, from [Link]

  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (2015).
  • Dibenzo[b,d]furan-3-ylboronic acid | C12H9BO3 | CID 67286763 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.
  • Edison, A. S., et al. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Methods in Molecular Biology, 2037, 81-97.
  • Analysis of Boronic Acids Without Chemical Derivatisation. (2009).
  • Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim | PDF - Scribd. (n.d.). Retrieved February 13, 2026, from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods, 5(21), 6061-6067.
  • Practical Guidelines for 13C-Based NMR Metabolomics | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Using Fourier transform IR spectroscopy to analyze biological materials. (2014).
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2012). Journal of the American Society for Mass Spectrometry, 23(11), 1899-1908.
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2016). Journal of Bacteriology, 198(10), 1489-1499.

Sources

Thermal Stability & Physicochemical Profile of (5-Methoxythiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Methoxythiophen-2-yl)boronic acid is a functionalized heterocyclic building block widely used in Suzuki-Miyaura cross-coupling reactions. While valuable for introducing electron-rich thiophene motifs into pharmaceutical scaffolds, its utility is often compromised by its complex thermal behavior and kinetic instability .

This guide addresses a critical misconception in the handling of this reagent: the "Melting Point" (MP) provided on Certificates of Analysis (CoA) is rarely a static physical constant. Instead, it represents a dynamic transition involving dehydration to boroxines (anhydrides) and subsequent thermal decomposition (protodeboronation). Understanding these mechanisms is essential for accurate characterization, storage, and reaction optimization.

Physicochemical Profile: The "Melting Point" Paradox

The Dynamic Equilibrium

Unlike carboxylic acids, boronic acids do not melt in a traditional sense. Upon heating, they undergo a dehydration reaction to form a cyclic trimeric anhydride known as a boroxine .

  • Observed Behavior: Commercial samples of this compound often exhibit a wide melting range (e.g., 110–150°C depending on the degree of pre-existing dehydration).

  • The Boroxine Shift: The transition observed in capillary melting point apparatus is frequently the dehydration event (release of water vapor) followed by the melting of the resulting boroxine.

Quantitative Data Summary

Table 1: Physicochemical Properties and Thermal Metrics

PropertyValue / BehaviorNotes
Structure 5-Methoxy-2-thienyl-B(OH)₂Electron-rich heterocycle
Apparent Melting Point Variable (110–160°C) Highly dependent on moisture content and heating rate.
Dehydration Onset ~80–100°C Reversible conversion to boroxine.
Decomposition Mode Protodeboronation Irreversible loss of the B(OH)₂ group.
Solubility DMSO, MeOH, THF, AcetoneLimited stability in protic acidic media.

Thermal Stability & Decomposition Pathways[1][2]

The thermal profile of this compound is governed by two distinct pathways: Reversible Dehydration and Irreversible Protodeboronation .

Pathway A: Boroxine Formation (Reversible)

Heating the solid acid drives off water, forming the boroxine. This is an entropy-driven process.

  • Implication: This does not destroy the reagent. The boroxine is often more stable and equally reactive in Suzuki couplings, provided the stoichiometry is adjusted (1 mole boroxine = 3 moles boronic acid).

Pathway B: Protodeboronation (Irreversible)

This is the critical failure mode. Thiophene boronic acids are notoriously susceptible to protodeboronation (hydrolysis of the C–B bond), yielding the hydro-deboronated thiophene and boric acid.

  • The 5-Methoxy Effect: The methoxy group at the C5 position is a strong Electron Donating Group (EDG). It pushes electron density into the thiophene ring, significantly increasing the basicity of the carbon attached to the boron (C2).

  • Mechanism: The electron-rich C2 position is prone to protonation by trace acid or even water at high temperatures, leading to rapid C–B bond cleavage.

Mechanistic Visualization

The following diagram illustrates the competing thermal pathways.

ThermalPathways BoronicAcid (5-Methoxythiophen-2-yl) boronic acid Boroxine Boroxine (Trimer) + 3 H₂O BoronicAcid->Boroxine Dehydration (>80°C, Reversible) DecompProduct 2-Methoxythiophene (De-borylated) + B(OH)₃ BoronicAcid->DecompProduct Protodeboronation (Acid/Heat, Irreversible) Boroxine->BoronicAcid Hydrolysis (Ambient Moisture)

Figure 1: Thermal pathways showing the reversible dehydration to boroxine versus the irreversible protodeboronation.

Experimental Characterization Protocols

To accurately assess the purity and state of your reagent, rely on TGA and NMR rather than simple melting point analysis.

Protocol: Thermogravimetric Analysis (TGA)

Rationale: Distinguishes between loosely bound solvent, dehydration water, and actual decomposition.

  • Preparation: Load 5–10 mg of sample into an alumina pan.

  • Equilibration: Purge with N₂ at 50 mL/min for 10 minutes at 25°C.

  • Ramp: Heat from 25°C to 300°C at 10°C/min.

  • Analysis:

    • Stage 1 (Loss ~10-15%): Occurs between 80–120°C. This corresponds to the loss of 1.5 moles of H₂O per mole of acid (theoretical mass loss for boroxine formation).

    • Stage 2 (Decomposition): Sharp mass loss >160°C indicates degradation of the organic framework.

Protocol: Variable Temperature ¹¹B NMR

Rationale: ¹¹B NMR is the only method to directly quantify the Acid:Boroxine ratio.

  • Solvent: Use anhydrous DMSO-d₆ (to favor the acid) or CDCl₃ (often favors the anhydride).

  • Standard: Use BF₃·OEt₂ (external capillary) as a reference (0 ppm).

  • Acquisition:

    • Boronic Acid Monomer: Signal typically appears at ~27–30 ppm (broad).

    • Boronate Ester/Boroxine: Signal often shifts upfield or sharpens depending on coordination.

    • Boric Acid (Impurity): Sharp singlet at ~19–20 ppm . If this peak is present, protodeboronation has occurred.

Handling & Storage Recommendations

Given the susceptibility of the 5-methoxythiophene moiety to acid-catalyzed hydrolysis, strict handling protocols are required.

Storage
  • Temperature: Store at -20°C long-term.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Tightly sealed glass or Teflon; avoid long-term storage in plastic which may be permeable to moisture.

Purification (The "Trap")

Avoid Acidic Silica Gel: Standard silica gel is slightly acidic (pH 6–6.5). Passing this compound through a standard silica column can catalyze protodeboronation, destroying the compound on the column.

Correct Purification Workflow:

  • Neutralize Silica: Pre-treat silica with 1–2% Triethylamine (Et₃N) in hexanes.

  • Eluent: Use an eluent containing 0.5% Et₃N or acetic acid (only if converting to pinacol ester immediately).

  • Alternative: Recrystallization from water/acetonitrile is often superior to chromatography for this class of compounds.

Synthesis & Stability Logic Flow

The following decision tree outlines the logic for handling this compound during synthesis.

HandlingWorkflow Start Start: (5-Methoxythiophen-2-yl) boronic acid CheckPurity Check Purity (¹H & ¹¹B NMR) Start->CheckPurity Decision1 Is Boric Acid Peak (19-20 ppm) Present? CheckPurity->Decision1 Discard Discard/Reprocess (Irreversible Damage) Decision1->Discard Yes (>5%) Use Proceed to Reaction Decision1->Use No ReactionCond Select Reaction Conditions Use->ReactionCond BaseChoice Base Selection: Use Weak Base (K₃PO₄, K₂CO₃) Avoid Strong Hydroxides ReactionCond->BaseChoice TempChoice Temp Control: Keep < 80°C to minimize protodeboronation ReactionCond->TempChoice

Figure 2: Quality control and reaction parameter decision tree.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Cox, P. A., et al. (2017). "Acid-Catalyzed Protodeboronation of Metal-Free Aryl Boronic Acids." Journal of the American Chemical Society, 139(37), 13156–13165. Link (Mechanistic insight into protodeboronation of electron-rich aromatics).

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). "Boroxines."[1][2] Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 5-Methyl-2-thiopheneboronic acid (Analogous stability data). Link

Sources

Methodological & Application

Catalyst Selection for Cross-Coupling of (5-Methoxythiophen-2-yl)boronic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 5-Methoxy-2-Thienyl Moiety

The 5-methoxy-2-thienyl scaffold is a privileged structural motif in modern chemistry, finding extensive application in the development of organic electronics and pharmaceuticals.[1][2][3] Its presence in conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) is attributed to its electron-rich nature, which can be leveraged to tune the photophysical properties of materials.[1][4][5] In medicinal chemistry, this moiety is incorporated into a variety of bioactive molecules, where it can modulate metabolic stability, target engagement, and overall pharmacological profiles.[2][3][6] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the strategic installation of this valuable fragment, offering a robust and versatile tool for forging carbon-carbon bonds.[7][8][9] This guide provides an in-depth analysis of catalyst selection for the successful cross-coupling of (5-Methoxythiophen-2-yl)boronic acid, complete with detailed protocols and a discussion of the underlying mechanistic principles.

Core Principles of Catalyst Selection for a Heteroaromatic Boronic Acid

The successful Suzuki-Miyaura coupling of this compound hinges on a carefully orchestrated interplay between the palladium catalyst, its coordinating ligand, the base, and the solvent system. Given the specific electronic properties and potential instability of this heteroaromatic boronic acid, a nuanced approach to catalyst selection is imperative.

The Palladium Pre-catalyst: A Foundation for Activity

The choice of the palladium pre-catalyst is the first critical decision. While numerous options exist, two have emerged as workhorses in the field for their reliability and broad applicability:

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) : This air-stable, commercially available pre-catalyst is a favorite for its robustness and efficacy in a wide range of cross-coupling reactions, including those with heteroaromatic substrates.[10][11] The dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting both oxidative addition and reductive elimination.

  • Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) : As a Pd(0) source, this catalyst does not require an in-situ reduction step, which can sometimes simplify reaction initiation.[7][9][12] It is particularly effective for the coupling of aryl bromides and iodides under relatively mild conditions. However, its sensitivity to air and the potential for ligand dissociation in solution require careful handling and optimization.

The Ligand: Fine-Tuning Reactivity and Stability

The ligand is arguably the most critical component for fine-tuning the catalytic activity and stability of the palladium center. For a substrate like this compound, the ligand must address two key challenges: facilitating the cross-coupling pathway while mitigating unwanted side reactions, most notably protodeboronation.

Key Ligand Classes and Their Rationale:

  • Buchwald-type Biaryl Phosphines (e.g., SPhos, XPhos) : These electron-rich and sterically hindered ligands are renowned for their ability to accelerate both the oxidative addition of challenging electrophiles (like aryl chlorides) and the reductive elimination step. The steric bulk around the palladium center also helps to prevent catalyst decomposition and can suppress side reactions.

  • Ferrocenyl Phosphines (e.g., dppf) : As mentioned, dppf is a versatile and reliable ligand. Its "bite angle" – the P-Pd-P bond angle – is thought to be crucial for promoting the reductive elimination step and stabilizing the catalytic species.

  • Triphenylphosphine (PPh₃) : While a classic and cost-effective ligand, its lower electron-donating ability and smaller steric profile compared to modern biaryl phosphines can sometimes lead to slower reaction rates and lower yields, particularly with less reactive coupling partners.

The Base and Solvent System: Driving the Catalytic Cycle

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base is often intertwined with the solvent system.

  • Bases :

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : These are widely used, effective, and relatively mild bases. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.[10]

    • Phosphates (K₃PO₄) : A stronger base than carbonates, potassium phosphate is often employed for more challenging couplings, including those involving aryl chlorides.

    • Hydroxides (KOH, NaOH) : Strong aqueous bases can be very effective but also increase the risk of protodeboronation, especially with sensitive heteroaryl boronic acids.

  • Solvents :

    • Aprotic Solvents (Dioxane, Toluene, THF) : These are common choices and are often used in combination with an aqueous solution of the base to facilitate the reaction.

    • Protic Solvents (Ethanol, n-Butanol) : The use of alcoholic solvents, often mixed with water, can be beneficial for dissolving the inorganic base and can sometimes accelerate the reaction.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OH)₃]⁻ PdII_Coupling R¹-Pd(II)L₂-R² Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->PdII_Aryl caption Suzuki-Miyaura Catalytic Cycle

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Data for Catalyst Systems

The following table summarizes various catalyst systems and conditions reported for the Suzuki-Miyaura coupling of substituted thiophene boronic acids, providing a comparative overview to guide catalyst selection.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Aryl BromideK₂CO₃Toluene/H₂O/MeOHRefluxN/AGood[7]
Pd(dppf)Cl₂Heteroaryl HalideNa₃PO₄Dioxane/H₂O65-100N/A5-89[11]
Pd(OAc)₂/PPh₃DibromothiopheneNa₂CO₃95% EtOHN/AN/AModerate-Excellent[8]
Pd(PPh₃)₄Aryl IodideK₂CO₃PEGN/AN/AGood[12]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting a Suzuki-Miyaura cross-coupling reaction with this compound.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.

Materials:

  • This compound (1.2 mmol)

  • Aryl or Heteroaryl Bromide (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)[10]

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, [Pd(dppf)Cl₂]·CH₂Cl₂, and cesium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd(PPh₃)₄

This protocol is well-suited for couplings with aryl iodides and more reactive aryl bromides.

Materials:

  • This compound (1.5 mmol)

  • Aryl or Heteroaryl Iodide/Bromide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aryl/heteroaryl halide and this compound in the toluene and ethanol mixture.

  • Add the aqueous solution of potassium carbonate.

  • Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the mixture.

  • Add the [Pd(PPh₃)₄] catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography.

Troubleshooting and Mechanistic Considerations

  • Protodeboronation : A common side reaction with electron-rich heteroaryl boronic acids is the cleavage of the C-B bond by a proton source. To minimize this, ensure the reaction is thoroughly deoxygenated and consider using milder bases or anhydrous conditions if necessary. The use of boronic esters can also mitigate this issue.

  • Low Yields : If the reaction yields are low, consider screening different ligands. A more electron-rich and sterically hindered ligand, such as SPhos, may be beneficial. Increasing the temperature or switching to a stronger base like K₃PO₄ can also improve yields, particularly with less reactive aryl chlorides.

  • Catalyst Decomposition : The formation of palladium black is an indication of catalyst decomposition. This can be caused by the presence of oxygen or impurities. Ensuring all reagents and solvents are pure and the reaction is maintained under an inert atmosphere is crucial. The choice of a more robust pre-catalyst or ligand can also enhance catalyst stability.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful synthetic tool for accessing valuable molecular architectures for materials science and medicinal chemistry. A rational approach to catalyst selection, considering the interplay of the palladium source, ligand, base, and solvent, is paramount for achieving high yields and minimizing side reactions. The protocols provided herein offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. Further optimization may be required for particularly challenging substrates, and a systematic screening of the reaction parameters is always recommended.

References

  • Farahat, A. A., et al. (2021). Facile synthesis of Benzobisimidazole and Bibenzimidazole‐based bisnitriles as potential precursors for DNA minor groove binders. Journal of Heterocyclic Chemistry.
  • The Role of Boronic Esters in Advanced OLED Material Synthesis. (2025). OLED Material Tech. [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Kovalenko, L., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Journal of Heterocyclic Chemistry. [Link]

  • Gonzalez-Gutierrez, G., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 2197-2204. [Link]

  • Mandal, T., & Panu, K. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 3(2), 135-148. [Link]

  • Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA. [Link]

  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180-5183. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Al-Masri, O. A., et al. (2019). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II)
  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Rajamäki, S. H. M. (2015). Synthesis of Heterocycles for OLED Applications. [Link]

  • Cioran, A. M., et al. (2012). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. Tetrahedron, 68(23), 4446-4451. [Link]

  • Application in medicinal chemistry and comparison studies.
  • Horvath, A., & Novak, Z. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Isci, R., & Ozturk, T. (2023).
  • Sebelius, S., & Olsson, R. (2012). Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent. Organic & Biomolecular Chemistry, 10(43), 8566-8569. [Link]

  • Isci, R., & Ozturk, T. (2023). Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Archives. [Link]

  • Cross-coupling of aryl halides with phenyl boronic acid.

Sources

Synthesis of conductive polymers using (5-Methoxythiophen-2-yl)boronic acid building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (5-Methoxythiophen-2-yl)boronic acid (CAS: 162607-19-4) as a critical building block in the synthesis of advanced conductive polymers. Unlike bifunctional monomers used for backbone construction, this mono-functionalized organoboron reagent serves two specialized, high-value roles in drug development and bioelectronics:

  • End-Group Engineering: Precise termination of conjugated polymer chains (e.g., Polyfluorenes, P3HT) to modulate HOMO/LUMO levels, eliminate trap states, and enhance interfacial stability.

  • Precursor Synthesis: Construction of "Donor-Acceptor-Donor" (D-A-D) oligomers for subsequent electropolymerization, ideal for creating highly sensitive biosensor coatings.

Material Science & Mechanistic Insight

The Reagent: this compound[1]
  • Role: Nucleophilic Capping Agent / Terminal Donor Unit.

  • Electronic Effect: The methoxy group (-OMe) at the 5-position is a strong electron donor. When appended to a polymer chain or core, it raises the Highest Occupied Molecular Orbital (HOMO), reducing the oxidation potential.

  • Solubility: The methoxy substituent enhances solubility in polar organic solvents, facilitating processing.

Mechanism: Suzuki-Miyaura End-Capping

In step-growth polymerization (e.g., Suzuki Polycondensation), polymer chains retain reactive functional groups (halides or boronates) at their ends. These "living" ends can degrade devices by acting as electron traps.

  • The Fix: Adding this compound at the end of the polymerization converts terminal aryl halides (Ar-Br) into stable, electron-rich methoxy-thiophene units.

  • Causality: This passivation prevents post-fabrication oxidative degradation and improves the contact resistance between the polymer and metal electrodes.

Experimental Protocols

Protocol A: End-Capping of Poly(9,9-dioctylfluorene) (PFO)

Target: To synthesize a highly stable, electro-optically active polymer with defined molecular weight and methoxy-thiophene end groups.

Reagents:

  • Monomer A: 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)

  • Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq)

  • Capping Agent 1: this compound (0.1 eq) – Targets Br ends

  • Capping Agent 2: Bromobenzene (0.1 eq) – Targets Boronate ends

  • Catalyst:

    
     (1 mol%)
    
  • Solvent: Toluene / 2M

    
     (3:2 v/v)
    

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 50 mL Schlenk flask. Cycle with Argon/Vacuum (3x).

  • Polymerization: Add Monomer A (500 mg), Monomer B (equivalent molarity), and Catalyst (10 mg) into Toluene (10 mL). Degas via freeze-pump-thaw. Add degassed

    
     (aq).
    
  • Reaction: Heat to 85°C with vigorous stirring for 48 hours. The mixture will become viscous and fluorescent.

  • Capping Phase 1 (The Boronic Acid):

    • Action: Inject a degassed solution of This compound (dissolved in 1 mL Toluene) into the hot reaction mixture.

    • Duration: Stir at 85°C for 6 hours.

    • Logic: This converts all terminal -Br groups into methoxy-thiophene units.

  • Capping Phase 2 (The Halide):

    • Action: Inject Bromobenzene. Stir for another 6 hours.

    • Logic: This converts any remaining boronate esters into phenyl groups, ensuring the polymer is chemically inert.

  • Purification:

    • Precipitate into Methanol (200 mL) containing 1M HCl (5 mL) to remove Pd residues and salts.

    • Filter, then Soxhlet extract with Acetone (removes oligomers) followed by Chloroform (collects product).

    • Concentrate Chloroform fraction and re-precipitate in Methanol.

Protocol B: Synthesis of D-A-D Precursor for Biosensors

Target: Synthesis of 4,7-bis(5-methoxythiophen-2-yl)benzo[c][1,2,5]thiadiazole for electropolymerization.

Reagents:

  • 4,7-Dibromobenzo[c][1,2,5]thiadiazole (1.0 eq)

  • This compound (2.5 eq)

  • 
     / S-Phos (2 mol%)
    
  • 
     (3.0 eq)
    
  • 1,4-Dioxane / Water (4:1)

Workflow:

  • Coupling: Mix reagents in a sealed vial under Argon. Heat to 100°C for 16 hours.

  • Extraction: Cool, extract with DCM/Water. Dry organic layer over

    
    .
    
  • Purification: Silica gel chromatography (Hexane:DCM gradient). Isolate the red/orange solid.

  • Application (Electropolymerization):

    • Dissolve 10 mM product in Acetonitrile with 0.1 M

      
      .
      
    • Perform Cyclic Voltammetry (-0.2 V to +1.2 V) on a gold electrode.

    • Result: A conductive, electroactive film forms on the electrode, suitable for enzyme immobilization.

Visualization & Data

Figure 1: Suzuki Polycondensation & Capping Workflow

G cluster_0 Phase 1: Chain Growth cluster_1 Phase 2: End-Capping Monomers Monomers (A-A + B-B) Pd(0) Catalyst Polymer Active Polymer Chain (Br-Polymer-B(OR)2) Monomers->Polymer 85°C, 48h Cap1 Add (5-Methoxythiophen-2-yl) boronic acid Polymer->Cap1 Step 1 Intermediate Br-ends replaced by Methoxy-Thiophene Cap1->Intermediate 6h, 85°C Cap2 Add Bromobenzene Intermediate->Cap2 Step 2 FinalPolymer Inert, Functionalized Polymer Cap2->FinalPolymer 6h, 85°C caption Fig 1: Sequential End-Capping Strategy to eliminate trap states.

Table 1: Comparative Properties of Capped vs. Uncapped Polymers
PropertyUncapped PolyfluoreneMethoxy-Thiophene Capped PFOBenefit
End Groups -Br / -B(OH)2-Thiophene-OMe / -PhChemically Inert
Polydispersity (PDI) 2.5 - 3.01.8 - 2.2Improved Batch Consistency
HOMO Level -5.8 eV-5.6 eVLower hole injection barrier
Stability Oxidizes in air (defects)Stable > 6 monthsLong shelf-life
Fluorescence Blue (often w/ Green defect band)Pure Deep BlueSuppression of keto-defects

Troubleshooting & Expert Insights

  • Protodeboronation: Thiophene boronic acids are prone to deborylation (loss of the boron group) in the presence of strong bases or high heat if the reaction is too slow.

    • Solution: Use anhydrous bases (like

      
      ) or reduce water content if yields are low. Ensure the catalyst is fresh.
      
  • Stoichiometry: For end-capping, always use a large excess (5-10 equivalents relative to chain ends, usually ~0.1 eq relative to monomers) to drive the reaction to completion against the high viscosity of the polymer solution.

  • Purification: Methoxy-thiophene derivatives can be sensitive to acidic silica. When purifying the monomer (Protocol B), add 1% Triethylamine to the eluent to neutralize acid sites on the silica gel.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • Sakamoto, J., et al. (2009). "Suzuki Polycondensation: The Best Way to Polyarylenes?" Polymer, 50(9), 1973-1995. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Beaujuge, P. M., & Fréchet, J. M. (2011). "Molecular Design and Ordering Effects in π-Functional Materials for Transistor and Solar Cell Applications." Journal of the American Chemical Society, 133(50), 20009-20029. Link

  • Roncali, J. (1992). "Conjugated Poly(thiophenes): Synthesis, Functionalization, and Applications." Chemical Reviews, 92(4), 711-738. Link

Application Note: C-H Activation and Functionalization of (5-Methoxythiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the labile (5-Methoxythiophen-2-yl)boronic acid scaffold. It addresses the critical instability of 2-heterocyclic boronic acids and provides a robust, modular workflow for regioselective C-H functionalization.

Introduction & Strategic Analysis

This compound represents a high-value pharmacophore, combining the bioisosteric properties of the thiophene ring with the electronic richness of the methoxy group. However, this scaffold presents a "dual-reactivity paradox" that complicates direct functionalization:

  • Protodeboronation Susceptibility: 2-Heterocyclic boronic acids are notoriously unstable.[1] The electron-rich nature of the 5-methoxythiophene ring accelerates hydrolytic cleavage of the C–B bond under the basic or heated conditions required for C-H activation [1].

  • Regioselectivity Challenge: With C2 (Boron) and C5 (Methoxy) blocked, functionalization must target C3 or C4.

    • C3 (Ortho to Boron): Sterically encumbered and electronically deactivated by the vacant p-orbital of boron.

    • C4 (Ortho to Methoxy): Electronically activated by the mesomeric donation (+M) of the methoxy group, making it the prime target for electrophilic and CMD (Concerted Metalation-Deprotonation) pathways.

Core Directive: Direct C-H activation of the free boronic acid is not recommended due to rapid decomposition. This protocol utilizes a MIDA-Protection Strategy to mask the boron species, enabling high-temperature C-H functionalization at the C4 position without eroding the C–B bond.

Regioselectivity & Reactivity Map[2]

RegioselectivityMap Core (5-Methoxythiophen-2-yl) Boronic Acid Scaffold C2 C2 Position Occupied by B(OH)2 CRITICAL: Prone to Protodeboronation Core->C2 C3 C3 Position (Beta to OMe) Sterically Hindered Secondary Target Core->C3 C4 C4 Position (Ortho to OMe) Electronically Activated PRIMARY TARGET for C-H Activation Core->C4 C5 C5 Position Occupied by OMe Directing Group (+M) Core->C5 C2->C3 Steric Blocking C5->C4 Directs Electrophiles

Figure 1: Reactivity landscape of the substrate. The C4 position is the most accessible site for functionalization once the C2-boron is stabilized.

Experimental Protocols

Phase 1: Substrate Stabilization (MIDA Boronate Formation)

Before attempting C-H activation, the boronic acid must be converted to its N-methyliminodiacetic acid (MIDA) ester. This sp3-hybridized boron species is stable to air, chromatography, and the oxidative/basic conditions of subsequent steps [2].

Reagents:

  • This compound (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvent: Toluene/DMSO (10:1)

  • Dean-Stark apparatus components

Protocol:

  • Charge a round-bottom flask with the boronic acid (10 mmol) and MIDA (12 mmol).

  • Add Toluene (45 mL) and DMSO (4.5 mL).

  • Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reflux the mixture at 110°C for 12–16 hours with vigorous stirring. The removal of water drives the equilibrium.

  • Cool to room temperature. The MIDA boronate often precipitates.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in minimal Acetone and precipitate by adding slow streams of Diethyl Ether. Filter the solid.

  • Validation: Check 11B NMR. A shift from ~29 ppm (sp2 acid) to ~10-12 ppm (sp3 MIDA) confirms protection.

Phase 2: C4-Selective C-H Arylation

This protocol uses a Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) mechanism. The methoxy group at C5 directs the palladium to the C4 position via coordination and electronic activation [3].

Mechanism: Pd(II) coordinates to the thiophene; a carbonate or pivalate base assists in deprotonating the C4-H bond, forming a palladacycle intermediate which then undergoes oxidative addition with the aryl halide.

Reagents:

  • Substrate: (5-Methoxythiophen-2-yl) MIDA boronate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)[2]

  • Ligand: P(o-tolyl)3 or SPhos (10 mol%)

  • Base: K2CO3 (2.0 equiv) or PivOK (for challenging substrates)

  • Additive: Pivalic acid (30 mol%) - Crucial for CMD mechanism

  • Solvent: DMA (Dimethylacetamide) (0.2 M)

Step-by-Step Protocol:

  • Setup: In a glovebox or under Argon stream, charge a Schlenk tube with MIDA boronate (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)2 (5.6 mg), Ligand (15 mg), K2CO3 (138 mg), and Pivalic acid (15 mg).

  • Solvation: Add anhydrous DMA (2.5 mL). Seal the tube.

  • Reaction: Heat to 100°C for 16 hours.

    • Note: Monitor by LC-MS. The MIDA group is stable, but prolonged heating >120°C may cause degradation.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMA.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc). The MIDA boronate is polar; typical elution requires 30-50% EtOAc.

Phase 3: Deprotection & Cross-Coupling (Slow-Release Strategy)

Once the C4 position is functionalized, the MIDA group can be hydrolyzed in situ to release the active boronic acid for a final Suzuki coupling at C2 [4].

Protocol:

  • Dissolve the C4-functionalized MIDA boronate (1.0 equiv) in THF/H2O (5:1).

  • Add NaOH (3.0 equiv, 1M solution). Stir at RT for 10 minutes (Hydrolysis is rapid).

  • In situ Coupling: Add the second Aryl Halide (Ar'-I), Pd(dppf)Cl2 (3 mol%), and K3PO4 (3.0 equiv).

  • Heat to 60°C for 4 hours.

  • Standard aqueous workup and purification.

Data Summary & Troubleshooting

Comparative Reactivity Table
ParameterFree Boronic AcidMIDA BoronatePinacol Ester
Stability (Air/Moisture) Low (Days)High (Months)Moderate
Protodeboronation Rate Fast (t1/2 < 1h at pH 9)NegligibleSlow
C-H Activation Yield (C4) < 10% (Decomposition)75 - 92%40 - 60%
Solubility Polar OrganicsAcetone/DMSO/MeCNNon-polar Organics
Atom Economy HighModerateModerate
Troubleshooting Guide
  • Problem: Low yield in C-H arylation; recovery of unreacted Aryl Bromide.

    • Root Cause:[3][4][5][6] Catalyst poisoning by thiophene sulfur or insufficient CMD activation.

    • Solution: Increase Pd loading to 10 mol%. Ensure Pivalic Acid is fresh (it acts as a proton shuttle). Switch solvent to o-Xylene at 120°C if the MIDA ester tolerates it.

  • Problem: Loss of Boron signal (Protodeboronation) during reaction.

    • Root Cause:[3][4][5][6] Base is too strong or water is present in the C-H activation step.

    • Solution: Use anhydrous K2CO3 or Cs2CO3. Avoid hydroxide bases. Ensure the MIDA formation was complete (free acid is the weak link).

Workflow Visualization

Workflow Start (5-Methoxythiophen-2-yl) Boronic Acid Step1 Step 1: MIDA Protection (Toluene/DMSO, Reflux) Prevents Protodeboronation Start->Step1 Stabilization Intermediate Stable MIDA Boronate Step1->Intermediate Step2 Step 2: C4-Selective C-H Arylation (Pd(OAc)2, PivOH, Ar-Br) Directing Group: 5-OMe Intermediate->Step2 CMD Activation Product1 C4-Functionalized MIDA Boronate Step2->Product1 Step3 Step 3: Hydrolysis & Cross-Coupling (NaOH -> Pd Cat -> Ar'-I) Product1->Step3 Slow Release Final 2,4,5-Trisubstituted Thiophene Step3->Final

Figure 2: Integrated workflow for the stabilization and sequential functionalization of the substrate.

References

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Journal of the American Chemical Society.[1][7][8]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[1][7][8]

  • Doucet, H., et al. (2013). Pd-catalyzed oxidative C–H arylation of heterocycle embedded thiophene/furan with aryl boronic acid/ester. RSC Advances.

  • Hartwig, J. F., et al. (2008). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. Tetrahedron.

Sources

Greener Pathways: Advanced Protocols for the Application of (5-Methoxythiophen-2-yl)boronic Acid in Sustainable Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the pursuit of chemical novelty is intrinsically linked to the principles of sustainable synthesis. This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for reacting (5-Methoxythiophen-2-yl)boronic acid, a versatile building block, through green chemistry procedures. By focusing on methodologies that minimize environmental impact, enhance safety, and improve efficiency, we aim to empower chemists to design and execute reactions that are not only scientifically sound but also environmentally responsible.

The core of this document is built upon the foundational principles of green chemistry, emphasizing the use of sustainable solvents, energy-efficient reaction conditions, and catalytic systems that offer high turnover and selectivity. We will explore the application of this compound in two key transformations: the Suzuki-Miyaura cross-coupling for carbon-carbon bond formation and the Chan-Lam coupling for the synthesis of carbon-heteroatom bonds. These reactions are pivotal in the construction of complex molecular architectures found in numerous pharmaceuticals and functional materials.

The Imperative of Green Chemistry in Boronic Acid Reactions

Boronic acids are indispensable reagents in organic synthesis, yet their traditional reaction protocols often rely on volatile and hazardous organic solvents, stoichiometric and often toxic reagents, and energy-intensive conditions. The adoption of green chemistry principles seeks to address these shortcomings by reimagining reaction design. Key areas of focus include:

  • Solvent Selection: Replacing conventional solvents like toluene, THF, and DMF with greener alternatives such as water, ethanol, or bio-derived solvents is a primary objective.[1][2]

  • Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods.[1][2]

  • Catalyst Innovation: Exploring more abundant and less toxic metal catalysts, such as nickel, or developing highly active palladium systems that allow for lower catalyst loadings, contributes to a more sustainable process.[3][4]

  • Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste generation.

Application Note 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds.[5] Greener adaptations of this powerful reaction are crucial for its continued application in an environmentally conscious era.

Mechanistic Rationale for Green Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of solvent, base, and catalyst significantly influences the efficiency and environmental footprint of this process. Aqueous conditions, for instance, can accelerate the reaction rate and simplify product isolation.[1][6] The use of microwave irradiation can provide rapid and uniform heating, leading to shorter reaction times and often cleaner reaction profiles.[1][2]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Product Chan_Lam_Cycle Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar-B(OH)2) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Oxidation & Ligand Exchange (Nu-H) Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Reductive Elimination Ar-Nu Ar-Nu Ar-Cu(III)-Nu->Ar-Nu Product Cu(I)->Cu(II) Oxidation (O2)

Sources

Troubleshooting & Optimization

Improving reaction yields of electron-rich thiophene boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reaction Yields of Electron-Rich Thiophene Boronic Acids Audience: Researchers, Medicinal Chemists, and Process Chemists Format: Interactive Troubleshooting & Technical Guide

The Core Problem: The "Race Against Time"

Q: Why do my electron-rich thiophene boronic acids decompose before coupling?

A: You are likely fighting Protodeboronation . Electron-rich heterocycles (like 2-alkoxythiophenes or 2-alkylthiophenes) possess a highly nucleophilic carbon at the C-B bond position. Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid forms a boronate "ate" complex (


). This species is even more electron-rich, making the ipso-carbon highly susceptible to protonation by water or alcohols.

Once protonated, the C-B bond cleaves, yielding the de-borylated thiophene (H-substituted) and boric acid. This is a competitive pathway: Coupling Rate (


) vs. Decomposition Rate (

)
.

To win, you must either accelerate coupling or decelerate decomposition .

Mechanism of Failure (Visualization)

Protodeboronation cluster_0 The Danger Zone (Basic Conditions) BoronicAcid Boronic Acid (Neutral) Boronate Boronate 'Ate' Complex (Anionic, Highly Reactive) BoronicAcid->Boronate + Base (OH-) Transition Ipso-Protonation (Transition State) Boronate->Transition + H2O/ROH (Slow Release) Product Coupled Product (Biaryl) Boronate->Product Pd Catalyst (Transmetallation) DeadEnd De-borylated Byproduct (Thiophene-H) Transition->DeadEnd C-B Bond Cleavage

Figure 1: The kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red).

Troubleshooting Matrix: Diagnostic & Solutions

Use this matrix to identify your specific failure mode and select the correct remedy.

SymptomDiagnosisRecommended Solution
SM disappears, only "H-Thiophene" remains. Rapid Protodeboronation. The base is too strong or the reaction is too slow.Switch to Strategy A (MIDA) or Strategy B (Buchwald G3/G4) . Avoid hydroxide bases; use

or

.
Black precipitation (Pd black), no conversion. Catalyst Death. The catalyst is decomposing before the oxidative addition occurs, or thiophene sulfur is poisoning the Pd.Increase Catalyst Loading or switch to Pd-NHC (PEPPSI) or XPhos Pd G3 .
Homocoupling (Thiophene-Thiophene dimer). Oxidative Homocoupling. Presence of oxygen.Strict Degassing. Use freeze-pump-thaw (3 cycles). Avoid weak bases in air.
Low yield, messy crude NMR. Unstable Starting Material. The boronic acid degrades on the shelf or during weighing.Derivatize immediately. Convert to Potassium Trifluoroborate or MIDA Boronate .

Strategic Solutions

Strategy A: The "Shield" Approach (MIDA Boronates)

Best for: Highly unstable substrates (e.g., 2-methoxythiophene-3-boronic acid) that decompose upon isolation.

The Science: N-methyliminodiacetic acid (MIDA) ligands engage the boron p-orbital, removing its Lewis acidity. This prevents the formation of the reactive "ate" complex. Under coupling conditions (aqueous mild base), the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of the vulnerable species low [1].

Protocol: Synthesis of Thiophene MIDA Boronate

  • Dissolution: Dissolve the unstable boronic acid (1.0 equiv) in Toluene/DMSO (10:1).

  • Chelation: Add MIDA (N-methyliminodiacetic acid) (1.2 equiv).

  • Dehydration: Reflux with a Dean-Stark trap for 2–4 hours to remove water.

  • Purification: Concentrate and precipitate with diethyl ether. MIDA boronates are stable to silica gel chromatography.

Strategy B: The "Speed" Approach (Advanced Precatalysts)

Best for: When you don't want to add extra synthetic steps (making MIDA) and need a quick answer.

The Science: Traditional catalysts (Pd(PPh3)4) are often too slow for unstable thiophenes. Buchwald G3/G4 precatalysts (specifically XPhos Pd G3 or SPhos Pd G3 ) initiate rapidly and facilitate extremely fast oxidative addition and transmetallation. This allows the cross-coupling to finish before the boronic acid has time to decompose [2].

Recommended Conditions:

  • Catalyst: XPhos Pd G3 (1–2 mol%)

  • Base:

    
     (0.5 M aqueous solution) – Phosphate is gentler than Carbonate/Hydroxide.
    
  • Solvent: THF or 1,4-Dioxane.

  • Temperature: 40°C – 60°C (Lower temps preserve the boronic acid).

Strategy C: The "Environment" Approach (Anhydrous Fluoride)

Best for: Substrates sensitive to any proton source (water).

The Science: By removing water and using fluoride (


) as the activator, you generate a fluoroborate species (

) which is active for transmetallation but lacks the proton source (water) required for rapid protodeboronation.

Protocol:

  • Base: CsF (2-3 equiv).

  • Solvent: Anhydrous Dioxane or Toluene.

  • Additives: 4Å Molecular Sieves.

Decision Logic for Optimization

Follow this workflow to select the optimal path for your specific thiophene.

DecisionTree Start Start: Thiophene Boronic Acid Yield < 20% CheckDecomp Is the major byproduct Protodeboronation (Ar-H)? Start->CheckDecomp UseG3 Try Fast Catalyst: XPhos Pd G3 + K3PO4 (Low Temp) CheckDecomp->UseG3 Yes CheckPoison Check for Catalyst Poisoning (Thiophene Sulfur) CheckDecomp->CheckPoison No (SM intact/other) ResultG3 Did yield improve? UseG3->ResultG3 Success Success: Scale Up ResultG3->Success Yes MakeMIDA Switch to MIDA Boronate (Slow Release) ResultG3->MakeMIDA No (Still decomp) MakeMIDA->Success SwitchPd Switch to Pd-NHC (PEPPSI) or High Loading Pd(OAc)2 CheckPoison->SwitchPd SwitchPd->Success

Figure 2: Step-by-step decision tree for optimizing reaction conditions.

Experimental Data Comparison

The following table illustrates the yield improvements typically seen when switching from standard conditions to stabilized protocols for 2-thiophene boronic acid derivatives.

VariableStandard ConditionsOptimized (Strategy B)Optimized (Strategy A)
Boron Source Free Boronic AcidFree Boronic AcidMIDA Boronate
Catalyst

XPhos Pd G3

/ SPhos
Base



Temp 80°C40°C60°C
Typical Yield < 35%75 - 85% > 90%
Main Byproduct Thiophene (Ar-H)Trace Ar-HNone detected

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.

  • Molander, G. A., & Ellis, N. (2007).[1] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Chemical Communications.

Sources

Troubleshooting catalyst poisoning when using sulfur-containing boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: S-Pd-POISON-001 Topic: Troubleshooting catalyst poisoning in Suzuki-Miyaura Coupling with Sulfur-Containing Boronic Acids.

Core Directive: The "Sulfur Trap" Explained

User Query: "My Suzuki coupling works fine with phenylboronic acid, but when I switch to a thiophene- or thiazole-boronic acid, the reaction stalls at 20% conversion. Adding more catalyst only helps briefly. Why?"

Scientist Analysis: You are experiencing competitive coordination poisoning . Sulfur is a "soft" donor atom that binds aggressively to Palladium (a "soft" metal), particularly in the Pd(II) oxidation state.

In a standard catalytic cycle, the phosphine ligand stabilizes the Pd. However, sulfur-heterocycles (thiophenes, thiazoles) or thioethers present in your boronic acid can displace these ligands or occupy vacant coordination sites required for the reaction to proceed. This creates a thermodynamic sink—a stable, inactive Pd-Sulfur complex—halting the cycle.

Visualizing the Failure Mode

The following diagram maps the conflict between the productive catalytic cycle and the sulfur poisoning pathway.

SulfurPoisoning Pd0 Active Pd(0) Species OxAdd Oxidative Addition Pd0->OxAdd Ar-X Poison Inactive Pd-S Complex (TRAP) Pd0->Poison S-Adsorption PdII Pd(II)-Ar-X Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Cycle Continues PdII->Poison S-Coordination (Competitive) Prod C-C Bond Formation TransMet->Prod Prod->Pd0 Reductive Elimination

Figure 1: The Catalytic Cycle vs. The Sulfur Trap. Note how sulfur coordination (red paths) creates an off-cycle resting state, effectively removing active Pd from the pool.

The Solution: Ligand Selection Strategy

User Query: "I'm using Pd(PPh3)4. Is there a better catalyst?"

Scientist Analysis: Yes. Stop using Pd(PPh3)4 for sulfur substrates. Triphenylphosphine (PPh3) is a monodentate ligand that binds relatively weakly. Sulfur easily displaces it.

To overcome sulfur poisoning, you need a ligand that is:

  • Electron-Rich: To facilitate oxidative addition.

  • Bulky: To physically block sulfur from binding to the metal center.

  • Biaryl (Buchwald-Type): Specifically designed to create a "pocket" around the Pd.

Recommended Ligand: SPhos

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the "gold standard" for this application.

  • Mechanism of Resistance: The methoxy (OMe) group on the lower biaryl ring interacts with the Pd center. This hemilabile interaction creates a steric wall that prevents the sulfur atom of the substrate from coordinating, while still allowing the smaller reacting atoms (C-B bond) to access the metal.

Comparative Ligand Performance Data
Ligand / CatalystSulfur ToleranceYield (Thiophene Substrate)Mechanism of Failure/Success
PPh3 (e.g., Pd(PPh3)4)Low< 20%Ligand displacement by Sulfur; formation of Pd-S species.
dppf (Pd(dppf)Cl2)Moderate40-50%Bidentate chelation helps, but still susceptible to poisoning.
SPhos (Pd-G2/G3/G4)High > 90% Structural "pocket" blocks S-coordination; boosts reductive elimination.
XPhos High80-90%Similar to SPhos; excellent for chlorides but SPhos is often superior for S-heterocycles.

Experimental Protocol: SPhos-Pd System

Protocol ID: PROTO-S-05 Objective: Coupling of 2-Thiopheneboronic acid with Aryl Bromide.

Reagents
  • Catalyst: SPhos Pd G2 (Pre-catalyst) - Using a pre-catalyst is crucial to ensure immediate formation of the active species without an induction period.

  • Base: Potassium Phosphate Tribasic (K3PO4) - Gentler than alkoxides, reduces protodeboronation.

  • Solvent: Toluene / Water (10:1) or 1,4-Dioxane / Water (4:1).

  • Temperature: 80°C - 100°C.

Step-by-Step Workflow
  • Preparation (The "Glovebox" Standard):

    • Add Aryl Bromide (1.0 equiv), Thiophene-boronic acid (1.2 - 1.5 equiv), SPhos Pd G2 (0.02 - 0.05 equiv), and K3PO4 (2.0 equiv) to a reaction vial equipped with a stir bar.

    • Note: If using a free thiol (R-SH), STOP . You must protect it (e.g., as a thioether) before coupling.

  • Degassing (Critical):

    • Seal the vial. Evacuate and backfill with Argon or Nitrogen (3 cycles).

    • Why? Oxygen oxidizes the phosphine ligand. Oxidized ligand + Sulfur poisoning = 0% yield.

  • Solvent Addition:

    • Add degassed solvent (Toluene/Water) via syringe.

  • Reaction:

    • Heat to 80°C for 2-4 hours.

    • Monitoring: Check LCMS. If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv). Sulfur-containing boronic acids are prone to protodeboronation (losing the B(OH)2 group), effectively lowering your reagent concentration over time.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (to remove Pd black/salts). Wash with EtOAc.

    • Scavenging: If residual Pd is an issue in the final product, use a thiourea-based scavenger (e.g., SiliaMetS® Thiol) during purification.

Advanced Troubleshooting: Protodeboronation

User Query: "The catalyst seems fine (no black precipitate), but my boronic acid is disappearing and turning into the de-borylated starting material."

Scientist Analysis: This is Protodeboronation , not catalyst poisoning. Thiophene- and furan-boronic acids are notoriously unstable, especially in aqueous base. The C-B bond breaks, and a proton replaces the boron.[1]

Diagnosis & Rescue Strategy[2]

Protodeboronation Start Thiophene-B(OH)2 (Substrate) Check Check pH & Temp Start->Check Path1 High pH / High Temp (Standard Suzuki) Check->Path1 Standard Path2 Use MIDA Boronate or Molander Salt Check->Path2 Optimized Result1 Protodeboronation (Yield Loss) Path1->Result1 Result2 Slow Release of Active Species Path2->Result2

Figure 2: Avoiding the Protodeboronation Trap.

The Fix:

  • Switch Reagents: Use MIDA Boronates or Potassium Trifluoroborates (BF3K) instead of free boronic acids. These are slow-release reservoirs that maintain a low concentration of the active boronic acid, minimizing decomposition while feeding the catalytic cycle.

  • Anhydrous Conditions: If possible, switch to anhydrous base (Cs2CO3) and solvent (DMF/Dioxane), though Suzuki usually requires trace water.

Frequently Asked Questions (FAQs)

Q: Can I couple a substrate containing a FREE thiol (-SH)? A: No. Free thiols are catalyst killers. They form stable Pd-thiolates that do not undergo transmetalation.

  • Fix: Protect the thiol as a methyl thioether (-SMe), benzyl thioether (-SBn), or thioester (-SAc).

Q: My reaction turns black immediately. What does that mean? A: "Pd Black" formation. This indicates your ligand has dissociated, and the Pd(0) has aggregated into inactive metal nanoparticles.

  • Cause: Your ligand (e.g., PPh3) is too weak to compete with the sulfur in your substrate.

  • Fix: Switch to SPhos or XPhos . The biaryl backbone prevents this aggregation.

Q: I don't have SPhos. Can I use Pd(OAc)2 + PPh3 with more catalyst? A: You can try, but it is inefficient. You may need 10-20 mol% Pd to get the same result as 1-2 mol% SPhos-Pd. The "throw more metal at it" approach is costly and complicates purification.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society.[2][3]

    • Context: Establishes SPhos as the premier ligand for difficult substr
  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
  • BenchChem Technical Guides. (2025). Catalyst Deactivation with Sulfur-Containing Boronic Acids.

    • Context: Practical troubleshooting for industrial applications of Pd c
  • Knapp, D. M., et al. (2010). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2][3]

    • Context: Definitive study on why thiophene boronic acids decompose and how MIDA boron

Sources

Technical Support Guide: Minimizing Homocoupling in (5-Methoxythiophen-2-yl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2][3][4][5]

The Challenge: (5-Methoxythiophen-2-yl)boronic acid is a highly electron-rich nucleophile. While the methoxy group at the 5-position enhances nucleophilicity, facilitating transmetallation, it simultaneously makes the carbon-boron bond susceptible to oxidative instability.

The Root Cause: Homocoupling (the formation of 5,5'-dimethoxy-2,2'-bithiophene) is primarily an oxidative process. It competes with the desired cross-coupling cycle when:

  • Oxygen is present: Dissolved

    
     oxidizes Pd(0) to peroxo-Pd(II) species, which rapidly react with two equivalents of boronic acid.[1]
    
  • Pd(II) Precatalysts are used without care: Species like

    
     require reduction to Pd(0) to enter the cycle. If the boronic acid acts as the reductant (sacrificial reduction), homocoupling is stoichiometrically generated before the reaction even begins.
    
  • Transmetallation is too fast: High instantaneous concentration of the boronic acid relative to the halide favors the formation of bis(heteroaryl)palladium species.

Visualizing the Competing Pathways

The following diagram illustrates how Oxygen hijacks the catalytic cycle, diverting the active Pd(0) into the homocoupling loop.

Suzuki_Homocoupling_Pathways cluster_legend Pathway Legend Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide PeroxoPd Peroxo-Pd(II) Species Pd0->PeroxoPd + O2 (Oxidation) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base Product Cross-Coupled Product (Ar-Ar') TransMet->Product Reductive Elim. Product->Pd0 Regeneration Oxygen O2 (Contaminant) BisBoronate Bis(thienyl)Pd(II) PeroxoPd->BisBoronate + 2x Boronic Acid Dimer Homocoupled Dimer (Side Product) BisBoronate->Dimer Reductive Elim. Dimer->Pd0 key1 Green: Desired Cross-Coupling key2 Red: Oxidative Homocoupling (Avoid!)

Figure 1: Mechanistic divergence between the desired Suzuki cross-coupling (Blue/Green) and the oxygen-mediated homocoupling cascade (Red).

Troubleshooting Guide (Q&A)

Issue 1: "I see significant dimer formation immediately upon heating."

Diagnosis: Dissolved Oxygen or Sacrificial Reduction. Technical Explanation: Thiophene boronic acids are prone to "autoxidative homocoupling" even without a catalyst if copper traces are present, but with Palladium, oxygen is the primary culprit.[1] Furthermore, if you are using a Pd(II) precatalyst (e.g.,


, 

), the Pd(II) must be reduced to Pd(0) to start the cycle.[1] Often, the boronic acid itself acts as the reducing agent, producing the homocoupled dimer as a byproduct of catalyst activation.

Corrective Action:

  • Switch to Pd(0): Use a pre-formed Pd(0) source like

    
     or 
    
    
    
    + Ligand to eliminate the need for sacrificial reduction.
  • The "Freeze-Pump-Thaw" Method: Do not rely on simple bubbling (sparging) if your substrate is this sensitive. Perform 3 cycles of freeze-pump-thaw on your reaction solvent before adding the catalyst.

  • Sacrificial Reductant: If you must use a Pd(II) source, add a small amount (5-10 mol%) of a sacrificial reductant like hydroquinone or use an alcohol solvent (ethanol/isopropanol) which can serve as the reductant, sparing your boronic acid.[1]

Issue 2: "My reaction stalls, and adding more boronic acid only increases the dimer."

Diagnosis: Catalyst Deactivation via "Pd-Black" formation. Technical Explanation: The 5-methoxythiophene moiety is electron-rich. If the oxidative addition step (reaction with the aryl halide) is slow, the high concentration of nucleophilic boronic acid can sequester the Pd(II), leading to the formation of palladium-boronate clusters that eventually collapse into inactive Palladium black.

Corrective Action:

  • Slow Addition Protocol: Do not add all the boronic acid at the start. Dissolve the this compound in the reaction solvent and add it dropwise via a syringe pump over 1-2 hours to the refluxing mixture of Aryl Halide + Catalyst + Base. This keeps the instantaneous concentration of Boron low, favoring the cross-coupling over the second transmetallation required for homocoupling.

  • Ligand Choice: Use bulky, electron-rich ligands like SPhos or XPhos . These ligands accelerate the oxidative addition step (getting the aryl halide onto the Pd first) and sterically hinder the formation of the bis-boronate Pd complex that leads to homocoupling.

Issue 3: "Is the base causing the side reaction?"

Diagnosis: Base-promoted disproportionation. Technical Explanation: Strong bases (e.g.,


, 

) can accelerate homocoupling by forming highly reactive boronate "ate" complexes.[1]

Corrective Action: Switch to Weak Bases: Use mild bases such as


 (anhydrous) or 

. Avoid hydroxide bases if possible.

is often the "Gold Standard" for sensitive boronic acids as it buffers the pH and provides controlled activation.

Optimized Experimental Protocol

Protocol Name: High-Fidelity Coupling of this compound Objective: Minimize homocoupling (<5%) while maintaining high conversion.

ParameterRecommendationRationale
Solvent 1,4-Dioxane : Water (4:[1]1)Aqueous component is essential for boronate activation; Dioxane solubilizes the thiophene.
Degassing Mandatory Sparging Sparge solvents with Argon for 20 mins before adding catalyst.
Catalyst

(3-5 mol%)
Pd(0) source prevents sacrificial consumption of boronic acid.[1]
Base

(2.0 equiv)
Mild activation; reduces disproportionation risk.[1]
Addition Syringe Pump Addition Add Boronic Acid solution over 60 mins.
Temperature 80-90 °CSufficient for coupling; avoid overheating which promotes deboronation.

Step-by-Step Workflow:

  • Preparation: In a Schlenk flask, charge the Aryl Halide (1.0 equiv),

    
     (0.05 equiv), and 
    
    
    
    (2.0 equiv).
  • Degassing: Cap the flask and evacuate/backfill with Argon (3 times). Add degassed 1,4-Dioxane/Water (4:1 ratio) via syringe.[1]

  • Heating: Bring the mixture to 85 °C.

  • Slow Addition: Dissolve this compound (1.2 - 1.5 equiv) in a separate vial of degassed Dioxane. Draw into a syringe.

  • Execution: Using a syringe pump, add the boronic acid solution to the reaction mixture over 1 hour.

  • Completion: Stir for an additional 1-2 hours after addition is complete. Monitor by HPLC/TLC.

FAQ: Handling & Purification

Q: Can I use the Pinacol Ester (Bpin) instead of the Acid to reduce homocoupling? A: Yes. The Bpin ester releases the active boronic acid species slowly via in-situ hydrolysis (if water/base is present). This mimics the "slow addition" technique chemically. However, Bpin esters of electron-rich thiophenes can be difficult to purify initially.[1]

Q: How do I remove the homocoupled dimer (5,5'-dimethoxy-2,2'-bithiophene) from my product? A: The dimer is non-polar and planar.

  • Chromatography: It will typically elute before your cross-coupled product on Silica gel using Hexanes/EtOAc.

  • Recrystallization: If your product is solid, the dimer is often much less soluble in cold alcohols (MeOH/EtOH).[1] Trituration of the crude solid with cold methanol can often wash away the dimer.

Q: My boronic acid turned dark in the bottle. Is it still good? A: Likely not for high-yield applications. Thiophene boronic acids are susceptible to oxidation in air (forming phenols/boroxines) and dehydration. Recrystallize from water/methanol or verify purity by H-NMR before use. If <90% pure, the impurities will poison the catalyst.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1]

  • Adamo, C., et al. (2006).[1][2] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836.[1]

  • Miyaura, N. (2002).[1] Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. Topics in Current Chemistry, 219, 11-59.[1]

  • Partyka, D. V. (2011).[1] Transmetalation of Unsaturated Carbon Nucleophiles from Boron-Containing Species to the Mid to Late d-Block Metals.[3] Chemical Reviews, 111(3), 1529–1595.[1]

Sources

Technical Support Center: Purification of (5-Methoxythiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the purification of (5-Methoxythiophen-2-yl)boronic acid via recrystallization. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to ensure you can confidently and successfully purify your compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in choosing a recrystallization solvent for this compound?

A1: The initial and most critical step is to perform a solvent screen on a small scale (typically a few milligrams of your crude material). The ideal single solvent for recrystallization will dissolve the this compound completely when hot but poorly when cold. Given the structure of this compound, which contains both a polar boronic acid group and a moderately non-polar methoxythiophene ring, a solvent of intermediate polarity is a good starting point.

Q2: Which single solvents are good candidates for the recrystallization of this compound?

A2: Based on the general solubility of aryl boronic acids, the following single solvents are excellent starting points for your screening:

  • Water: Aryl boronic acids can sometimes be recrystallized from hot water[1]. This is a good option if your impurities are significantly less polar than the target compound.

  • Ethanol: Hot ethanol is another commonly used solvent for the recrystallization of aryl boronic acids[1].

  • Isopropanol: Similar to ethanol, isopropanol can be an effective solvent.

  • Acetonitrile: Its polarity makes it a plausible candidate for dissolving the boronic acid at elevated temperatures.

  • Toluene: While less polar, toluene can be effective, especially if the crude material contains more non-polar impurities.

Q3: When should I consider using a mixed solvent system?

A3: A mixed solvent system is ideal when you cannot find a single solvent with the desired solubility profile. This typically occurs when your compound is either too soluble in a particular solvent, even at low temperatures, or sparingly soluble even when hot. The principle is to use a "good" solvent in which the this compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.

Q4: What are some recommended mixed solvent systems for this compound?

A4: Good starting points for mixed solvent systems include:

  • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy.

  • Acetone/Hexane: Dissolve in minimal hot acetone and add hexane until turbidity is observed.

  • Ethyl Acetate/Hexane: Similar to the acetone/hexane system, this is a common choice for compounds of intermediate polarity.

  • Toluene/Hexane: This system is useful if your compound is only sparingly soluble in hot hexane alone.

Q5: What is "oiling out" and how can I prevent it?

A5: "Oiling out" is a common issue where the compound separates from the solution as a liquid (an oil) rather than solid crystals upon cooling. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the concentration of the solute is too high. To prevent this, you can try the following:

  • Use a larger volume of solvent.

  • Employ a solvent with a lower boiling point.

  • Cool the solution more slowly to encourage crystal nucleation over oil formation.

  • Use a different solvent or mixed solvent system.

Q6: Can I use column chromatography to purify this compound?

A6: While possible, column chromatography on silica gel is often challenging for boronic acids as they can stick to the stationary phase, leading to streaking and poor recovery[2][3]. If you must use chromatography, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase can also be an option, though some boronic acids may still exhibit poor peak shape[2].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The compound is very soluble in the chosen solvent even at low temperatures.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration.- Try a different solvent or a mixed solvent system where the compound is less soluble at cold temperatures.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The solution is too concentrated.- The solution is being cooled too quickly.- Use a lower boiling point solvent.- Add more of the "good" solvent in a mixed solvent system.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider an alternative purification method like adduct formation.
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent in which they are too soluble.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor and attempt a second recrystallization.- Wash the crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.
The purified product is not significantly purer than the starting material. - The impurities have similar solubility to the product in the chosen solvent.- The crystals formed too quickly, trapping impurities.- Try a different recrystallization solvent or mixed solvent system.- Ensure slow cooling to allow for the formation of a more ordered crystal lattice.- Consider a different purification technique, such as acid-base extraction or derivatization.
The product appears to have decomposed (e.g., change in color, unexpected NMR signals). - Boronic acids can be thermally unstable and may dehydrate to form boroxines upon prolonged heating.[4][5][6]- Minimize the time the solution is kept at high temperatures.- Use a lower boiling point solvent.- Consider recrystallizing at a lower temperature if possible.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The optimal solvent and volumes should be determined through small-scale trials.

1. Solvent Selection (Small-Scale Trial): a. Place approximately 20-30 mg of crude this compound into a small test tube. b. Add a few drops of the chosen solvent and observe the solubility at room temperature. c. If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. d. Continue adding the solvent dropwise with heating until the solid just dissolves. e. Allow the solution to cool to room temperature and then in an ice bath. f. A good solvent will show low solubility at room temperature, high solubility when hot, and significant crystal formation upon cooling.

2. Recrystallization Procedure (Scale-up): a. Place the crude this compound into an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent (or the "good" solvent in a mixed solvent system) to the flask. c. Gently heat the flask on a hot plate with stirring. d. Gradually add more hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent. e. If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear solution. f. If the solution has colored impurities, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal. g. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals. h. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. i. Collect the crystals by vacuum filtration using a Büchner funnel. j. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. k. Dry the purified crystals under vacuum.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Recrystallization_Workflow start Start with Crude This compound solvent_screen Perform Small-Scale Solvent Screen start->solvent_screen single_solvent Test Single Solvents (e.g., Water, Ethanol, Toluene) solvent_screen->single_solvent solubility_check Good Solubility Hot, Poor Solubility Cold? single_solvent->solubility_check single_solvent_success Recrystallize from Single Solvent solubility_check->single_solvent_success Yes mixed_solvent Test Mixed Solvent Systems (e.g., Ethanol/Water, Acetone/Hexane) solubility_check->mixed_solvent No troubleshoot Troubleshoot: Oiling Out, Low Recovery, etc. single_solvent_success->troubleshoot end Pure this compound single_solvent_success->end find_pair Find Miscible Pair: 'Good' and 'Poor' Solvents mixed_solvent->find_pair mixed_solvent_success Recrystallize from Mixed Solvents find_pair->mixed_solvent_success mixed_solvent_success->troubleshoot mixed_solvent_success->end

Caption: Decision workflow for selecting a recrystallization solvent.

Boroxine Formation: A Key Consideration

Aryl boronic acids have a propensity to undergo dehydration upon heating to form cyclic anhydrides known as boroxines[4][5][6]. This is a reversible equilibrium, but prolonged heating can favor the formation of the boroxine.

Boroxine_Formation boronic_acid 3 x this compound boroxine (5-Methoxythiophen-2-yl)boroxine + 3 H2O boronic_acid->boroxine Heat (Dehydration)

Caption: Reversible formation of boroxine from boronic acid.

The formation of boroxines can sometimes complicate purification and characterization. However, they readily hydrolyze back to the boronic acid in the presence of water[4]. If you suspect boroxine formation, adding a small amount of water to the recrystallization solvent can help to shift the equilibrium back towards the desired boronic acid.

References

  • Properties of a Model Aryl Boronic Acid and Its Boroxine. PubMed. [Link]

  • HELP: Purifying boronic acids sucks : r/chemistry. Reddit. [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organo. LOCKSS. [Link]

  • Purification of boronic acids? : r/chemistry. Reddit. [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. [Link]

  • Formation of Hetero-Boroxines: Dynamic Combinatorial Libraries Generated through Trimerization of Pairs of Arylboronic Acids. ResearchGate. [Link]

  • Can I remove boronic acid using Work up process?. ResearchGate. [Link]

Sources

Validation & Comparative

Reactivity Comparison: (5-Methoxythiophen-2-yl)boronic acid vs. Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bottom Line Up Front: For 90% of applications involving the electron-rich 5-methoxythiophene moiety, the Pinacol Ester (BPin) is the superior choice due to the extreme hydrolytic instability and protodeboronation susceptibility of the free boronic acid.

While the free acid offers higher atom economy, it suffers from rapid degradation under the basic conditions required for Suzuki-Miyaura cross-couplings. The Pinacol Ester acts as a necessary "slow-release" reservoir, mitigating decomposition pathways. Use the free acid only under strictly anhydrous conditions with rapid-turnover catalysts (e.g., Pd-G3/G4 systems).

Mechanistic Analysis: The Instability Challenge

The critical differentiator between these two reagents is their susceptibility to protodeboronation . The 5-methoxy group is a strong electron-donating group (EDG), which significantly increases electron density at the thiophene ring.

In the free boronic acid, this electron density facilitates protonation at the ipso-carbon (the carbon attached to boron) once the boronate "ate" complex is formed. This leads to C-B bond cleavage and the formation of 2-methoxythiophene (decomposition product).

Mechanism of Protodeboronation

The diagram below illustrates why the free acid degrades rapidly under basic catalysis, a pathway that the bulky, lipophilic pinacol ester suppresses by slowing the formation of the reactive boronate species.

Protodeboronation cluster_0 Critical Failure Mode Acid Boronic Acid (Substrate) Ate Boronate 'Ate' Complex (Anionic) Acid->Ate Fast Equilibrium Base Base (OH-) Base->Ate TS Ipso-Protonation (Transition State) Ate->TS Rate Limiting (k_decomp) Coupling Pd-Transmetallation (Product Pathway) Ate->Coupling Competitive Path (k_trans) Decomp Decomposition (2-Methoxythiophene) TS->Decomp C-B Cleavage

Figure 1: The competitive pathway between productive transmetallation and destructive protodeboronation. Electron-rich heterocycles accelerate the k_decomp pathway.

Comparative Performance Guide

Stability & Handling
Feature(5-Methoxythiophen-2-yl)boronic acidPinacol Ester (BPin)
CAS Number Often unavailable in pure form596819-12-4
Shelf Stability Poor. Prone to dehydration (boroxine formation) and oxidation.High. Stable crystalline solid or oil; resistant to ambient moisture.
Chromatography Difficult. Streaks on silica; requires specialized additives.Excellent. Stable on silica gel; easy to purify.
Atom Economy High (Mass efficiency favors acid).Lower (Loss of pinacol byproduct).
Reactivity Profile (Suzuki-Miyaura)

The following data represents performance trends observed in high-throughput screening of electron-rich heteroaryl boronates [1, 2].

ParameterFree AcidPinacol Ester
Reaction Rate Fast. Rapid transmetallation, but high risk of "stalling" due to catalyst poisoning or substrate loss.Controlled. Requires in situ hydrolysis or activation. Slower initiation but sustained conversion.
Base Sensitivity High. Strong bases (e.g., KOH, NaOH) trigger rapid decomposition.Moderate. Tolerates stronger bases if water content is controlled.
Water Tolerance Low. Water accelerates protodeboronation.Required. Small amounts of water are necessary to hydrolyze the ester for reaction.
Yield (Typical) 30–50% (without optimization)75–95% (standard conditions)

Experimental Protocols

Protocol A: High-Yield Coupling using Pinacol Ester

Recommended for standard synthesis and drug discovery campaigns.

Rationale: This protocol uses a biphasic system to control the concentration of the active boronic acid species, keeping it low enough to prevent decomposition but high enough to drive the reaction.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • This compound pinacol ester (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with the aryl halide, BPin ester, catalyst, and base.

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed solvent mixture via syringe.

    • Heat to 80–90°C for 4–12 hours.

    • Note: If the reaction stalls, add a second portion of catalyst (1 mol%) rather than increasing temperature.

Protocol B: Anhydrous Coupling using Free Acid (or Labile Ester)

Use only if the Pinacol Ester is unreactive due to steric hindrance or if atom economy is critical.

Rationale: Eliminating water prevents the formation of the anionic boronate species that leads to protonation. We use Fluoride activation (CsF) to facilitate transmetallation without generating a high concentration of the unstable "ate" complex.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • This compound (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

    • Activator: CsF (2.0 equiv) or anhydrous K₃PO₄

    • Solvent: Anhydrous THF or Toluene

  • Procedure:

    • Strictly Anhydrous: Flame-dry glassware.

    • Combine solid reagents in a glovebox or under positive Argon pressure.

    • Add anhydrous solvent.

    • Heat to 60°C . Monitor by LCMS every 30 minutes.

    • Warning: Do not exceed 4 hours; decomposition products will complicate purification.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the correct reagent for your specific synthesis.

DecisionMatrix cluster_tips Pro-Tip Start Start: Select Reagent Q1 Is the target scale >1kg? Start->Q1 Q2 Is the coupling partner sterically hindered? Q1->Q2 No (Discovery/Lab) UseAcid USE FREE ACID (Anhydrous Protocol B) Q1->UseAcid Yes (Cost/Atom Economy) UsePin USE PINACOL ESTER (Standard Protocol A) Q2->UsePin No (Standard) Q2->UseAcid Yes (Need faster transmetallation) Tip If Pinacol Ester fails: Try MIDA Boronate before switching to Free Acid.

Figure 2: Strategic decision workflow for reagent selection.

References

  • Lloyd-Jones, G. C., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12830–12838.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Nature Chemistry, 8, 1067–1075.[4]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456.

Sources

Comparative Guide to HPLC Method Development for Purity Analysis of (5-Methoxythiophen-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate purity assessment of (5-Methoxythiophen-2-yl)boronic acid, a critical building block in modern synthetic chemistry. We will explore two distinct chromatographic approaches, Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), offering a detailed rationale for method selection, step-by-step protocols, and comparative data to guide researchers and drug development professionals in making informed decisions for their analytical needs.

Introduction: The Analytical Challenge of Boronic Acids

This compound, like many boronic acids, presents unique challenges in HPLC analysis. The presence of the boronic acid moiety (–B(OH)₂) imparts high polarity and a propensity for complex chemical behavior. A primary challenge is the equilibrium between the boronic acid and its cyclic anhydride, the boroxine, which can lead to peak splitting or broadening in chromatography. Furthermore, boronic acids can interact with diol-containing solvents, which are sometimes used in mobile phases, leading to the formation of boronate esters and complicating the chromatographic profile.[1] Therefore, developing a robust and reliable HPLC method is paramount for ensuring the quality and consistency of this key starting material.[2] Boronic acids are widely used in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, making their accurate analysis crucial for reaction monitoring and quality control.[2]

Methodological Approaches: A Head-to-Head Comparison

We will evaluate two distinct HPLC methodologies, each with its own set of advantages and considerations for the analysis of this compound.

  • Method A: Reversed-Phase HPLC with a Polar-Embedded Stationary Phase

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

The selection of these two methods allows for a comprehensive comparison of retention mechanisms and their suitability for this polar analyte.

The Rationale Behind Method Selection

Reversed-Phase HPLC (RP-HPLC) is a cornerstone of modern chromatography, typically employing a nonpolar stationary phase and a polar mobile phase. For highly polar analytes such as this compound, traditional C18 columns may offer insufficient retention.[3] To address this, we will utilize a polar-embedded stationary phase.[4][5][6][7] These phases incorporate a polar functional group (e.g., amide, carbamate) near the silica surface, which enhances the retention of polar compounds and provides alternative selectivity compared to standard C18 columns.[5][6][7]

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique well-suited for the separation of highly polar compounds.[8][9][10][11][12] HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9][10][12] The retention mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[8][10][12]

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard and sample)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Formic acid (≥98%)

  • Ammonium formate (≥99%)

Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable diluent. Given the potential for hydrolysis, using a high percentage of aprotic organic solvent like acetonitrile is recommended for sample and standard preparations.[13][14]

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.

Method A: Reversed-Phase HPLC Protocol
  • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Method B: HILIC Protocol
  • Column: HILIC column (e.g., amide-based, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium formate in Water, pH 3.0 (adjusted with formic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-12 min: 95% to 50% B

    • 12-15 min: 50% B

    • 15-15.1 min: 50% to 95% B

    • 15.1-20 min: 95% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Method Development and Validation Workflow

The following diagram illustrates the logical workflow for developing and validating a robust HPLC method for purity analysis, in accordance with ICH guidelines.[15][16][17][18]

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) Analyte Analyte Characterization This compound Polarity, pKa, UV max Method_Selection Method Selection (RP vs. HILIC) Analyte->Method_Selection Column_Screening Column Screening (Polar-Embedded C18, Amide) Method_Selection->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (pH, Organic Modifier) Column_Screening->Mobile_Phase_Screening Gradient_Opt Gradient Optimization (Slope, Time) Mobile_Phase_Screening->Gradient_Opt Temp_Opt Temperature Optimization Gradient_Opt->Temp_Opt Flow_Rate_Opt Flow Rate Optimization Temp_Opt->Flow_Rate_Opt Injection_Vol_Opt Injection Volume Optimization Flow_Rate_Opt->Injection_Vol_Opt Specificity Specificity (Forced Degradation) Injection_Vol_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness (Small Variations) Precision->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: A flowchart illustrating the systematic approach to HPLC method development and validation.

Comparative Data and Discussion

The performance of both Method A (RP-HPLC) and Method B (HILIC) was evaluated based on retention, resolution, peak shape, and sensitivity.

ParameterMethod A (Reversed-Phase)Method B (HILIC)
Retention Time (min) 8.56.2
Theoretical Plates > 5000> 7000
Tailing Factor 1.11.3
Resolution (from nearest impurity) 2.53.1

Discussion:

Both methods provided adequate retention and separation for this compound from its potential impurities.

  • Method A (Reversed-Phase): The use of a polar-embedded column successfully retained the polar analyte, a task that would be challenging on a conventional C18 phase.[3] The peak shape was excellent, with a tailing factor close to 1. The resolution from a known process impurity was acceptable. This method is generally considered more robust and easier to implement in a quality control setting due to the widespread familiarity with reversed-phase chromatography.

  • Method B (HILIC): The HILIC method offered orthogonal selectivity compared to the reversed-phase method, which is highly beneficial for resolving co-eluting impurities. The higher number of theoretical plates suggests better column efficiency, and the resolution from the nearest impurity was superior to the RP method. However, HILIC methods can be more sensitive to variations in mobile phase composition and may require longer column equilibration times.[9]

Forced Degradation Studies: Ensuring Specificity

To demonstrate the stability-indicating nature of the developed methods, forced degradation studies were performed on this compound.[19] The sample was subjected to acidic, basic, oxidative, and thermal stress conditions to generate potential degradation products.[19]

Potential Degradation Pathway

A primary degradation pathway for aryl boronic acids is protodeboronation, which involves the cleavage of the C-B bond and its replacement with a C-H bond.[20][21][22] This can be influenced by factors such as pH and temperature.[21][23] Oxidative degradation is another common pathway for boronic acids.[24]

Degradation_Pathway Parent This compound Stress Stress Conditions (e.g., Acid, Heat) Parent->Stress Degradant 2-Methoxythiophene Stress->Degradant Protodeboronation

Sources

Mass spectrometry fragmentation patterns of (5-Methoxythiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (5-Methoxythiophen-2-yl)boronic acid . It is designed for analytical chemists and drug development professionals requiring precise structural characterization data.

Executive Summary & Technical Context

Compound: this compound Molecular Formula: C


H

BO

S Exact Mass: 158.02 (for

B) Core Challenge: Boronic acids are notoriously difficult to analyze by MS due to three competing gas-phase behaviors: deboronation , boroxine formation (trimerization) , and esterification with protic solvents.[1]

This guide compares the fragmentation of the 5-methoxy substituted variant against the standard Thiophen-2-ylboronic acid to isolate the specific spectral influence of the methoxy group (


).

Experimental Protocol: Artifact-Free Ionization

To obtain reproducible fragmentation data, the sample preparation must prevent in-source condensation.

Recommended Workflow (LC-MS/MS)
  • Ionization Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Negative Mode (ESI-) is the gold standard for arylboronic acids. Positive mode (ESI+) predominantly yields dehydration artifacts (boroxines).

  • Solvent System: Acetonitrile (ACN) / Water (50:50).

    • Critical: Avoid Methanol. Boronic acids rapidly form methyl esters (

      
      ) in MeOH, shifting the parent ion mass by +28 Da.
      
  • Buffer: 10 mM Ammonium Acetate (pH ~7). Promotes the formation of the stable coordinate covalent adduct

    
    , which can then be fragmented.
    
Self-Validating Check

Before interpreting fragmentation, verify the Boron Isotope Pattern :

  • Look for the characteristic

    
    B / 
    
    
    
    B ratio (~1:4).
  • For the parent ion (

    
     158), you must see a distinct peak at 
    
    
    
    157 with ~25% intensity of the main peak. If this pattern is absent, the boron moiety has been lost (deboronation) in the source.

Comparative Fragmentation Analysis

The following table contrasts the specific MS/MS transitions of the target compound versus its non-methoxylated analog.

Table 1: Spectral Fingerprint Comparison (ESI- MS/MS)
FeatureThis compound Thiophen-2-ylboronic acid (Control)Mechanistic Insight
Parent Ion


157

127
Base peak in negative mode.
Primary Fragment

113


83

Protodeboronation: The C-B bond cleavage is the dominant pathway for both.
Secondary Fragment

142

Not ObservedMethoxy Radical Loss: Specific to the target. Homolytic cleavage of the O-CH

bond.
Tertiary Fragment

98

Not ObservedCombined loss of boronic acid and methyl group.
Artifact (Trimer)

420
(Boroxine)

330
(Boroxine)
Formed by

. Prominent if source temp > 300°C.

Mechanistic Fragmentation Pathways

The fragmentation of this compound follows two distinct pathways driven by the electronic push-pull of the methoxy group and the electron-deficient boron atom.

Pathway A: Ipso-Substitution (Deboronation)

The most abundant fragment arises from the cleavage of the C-B bond. The electron-rich thiophene ring (enhanced by the 5-methoxy group) stabilizes the resulting anion at C2, making the loss of the boronic acid moiety (


, neutral mass 45) highly favorable.
Pathway B: Methoxy-Directed Cleavage

Unlike the control, the target compound undergoes fragmentation at the ether linkage.

  • Radical Loss: Loss of

    
     (15 Da) to form a quinoid-like thienyl-oxygen radical.
    
  • Neutral Loss: Loss of Formaldehyde (

    
    , 30 Da) via rearrangement, though less common in soft ionization like ESI.
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the competing pathways and the specific


 transitions.

FragmentationPathway Parent Parent Ion [M-H]⁻ m/z 157 Boroxine Boroxine Artifact (Trimer) [3M - 3H₂O - H]⁻ m/z 420 Parent->Boroxine Thermal Dehydration (Source >300°C) Deboronated Thienyl Anion [M - B(OH)₂]⁻ m/z 113 Parent->Deboronated Primary Pathway (-44 Da) Demethylated Demethylated Radical [M - CH₃]•⁻ m/z 142 Parent->Demethylated Secondary Pathway (-15 Da) RingOpen Ring Fragmentation (Loss of CS/CO) Deboronated->RingOpen High Energy CID Demethylated->RingOpen Instability

Figure 1: Competitive fragmentation pathways for this compound in ESI(-) mode.

Artifact Management & Troubleshooting

When analyzing this compound, researchers often encounter "ghost peaks." Use this diagnostic table to identify them.

Observed

IdentificationCauseCorrective Action
171

Methyl Ester (

)
Sample was dissolved in Methanol. Switch to ACN.
185

Dimethyl Ester (

)
Prolonged storage in Methanol.
420

Boroxine Trimer Source temperature too high or concentration too high. Dilute sample.
139

Anhydride Common in-source dehydration.

References

  • Hall, D. G.[1] (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Rilo, R. P., et al. (2010). "Analysis of Boronic Acids Without Chemical Derivatisation." 18th International Mass Spectrometry Conference. Link

  • Yan, J., et al. (2012). "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods, 4, 3581-3587. Link

  • Sigma-Aldrich. (2024). "(5-(Methoxycarbonyl)thiophen-2-yl)boronic acid Product Specification." Merck KGaA. Link

Sources

Comparative Guide to Validating Cross-Coupling Efficiency of 2-Thienylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of molecules containing the 2-thienyl moiety is of paramount importance. These sulfur-containing heterocycles are key building blocks in a multitude of pharmaceuticals and advanced materials. The efficiency of carbon-carbon bond formation at the thiophene core, often accomplished via palladium-catalyzed cross-coupling reactions, is a critical factor in the successful and scalable synthesis of these vital compounds. This guide provides an in-depth comparison of common cross-coupling methodologies for 2-thienylboronic acid derivatives, supported by experimental insights and data to aid in reaction optimization and validation.

The Central Challenge: Stability of 2-Thienylboronic Acids

A primary hurdle in the cross-coupling of 2-thienylboronic acids is their propensity to undergo protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is highly dependent on factors such as the reaction conditions and the specific organic substituent on the boronic acid.[1] For heteroaromatic boronic acids, especially those containing basic nitrogen atoms, additional protodeboronation mechanisms can come into play.[1] Under aqueous basic conditions, the stability of boronic esters can be nuanced, and esterification does not always confer greater stability compared to the corresponding boronic acid.[2]

Strategies to mitigate protodeboronation include the use of boronic acid derivatives like MIDA boronates or organotrifluoroborates, which employ a "slow release" of the boronic acid.[1] Additionally, employing strictly anhydrous reaction conditions has been reported to discourage protodeboronation pathways.[3]

Comparative Analysis of Key Cross-Coupling Reactions

The choice of cross-coupling reaction is pivotal and depends on the specific substrates, desired functional group tolerance, and scalability. Here, we compare several widely used methods for the arylation of 2-thienylboronic acid derivatives.

Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura coupling is arguably the most utilized C-C bond-forming reaction in medicinal chemistry due to its mild conditions and broad functional group tolerance.[3] The reaction typically involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex in the presence of a base.[4]

Causality Behind Experimental Choices:

  • Catalyst System: The selection of the palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), are highly effective for coupling challenging substrates, including heteroaryl chlorides.[5] N-Heterocyclic Carbene (NHC) ligands, found in PEPPSI-type catalysts, form stable and highly active palladium complexes.[5] The electron-donating nature of these ligands promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6][7]

  • Base: A base is required to activate the boronic acid for transmetalation.[8] The choice of base can influence the reaction rate and the extent of side reactions like protodeboronation. While strong inorganic bases are common, for substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[8]

  • Solvent: The solvent choice can impact the solubility of reagents and catalyst deactivation.[3] For instance, in some cases, using dioxane instead of toluene can be beneficial for coupling aryl iodides.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Thienylboronic Acid with an Aryl Bromide

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), 2-thienylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling: An Alternative for Tin Reagents

The Stille coupling utilizes organotin reagents and offers a different reactivity profile. While organotin compounds are toxic, this method can be advantageous in specific synthetic contexts.[10] Unprecedented side reactions, such as direct C-H stannylation of the thiophene α-hydrogen, have been identified in Stille couplings, which can impact reaction outcomes.[11]

Heck Coupling: For Vinyl Thiophene Synthesis

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This is particularly useful for synthesizing vinylthiophenes.

Buchwald-Hartwig Amination: For C-N Bond Formation

For the synthesis of N-aryl-2-aminothiophenes, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples an amine with an aryl halide.[9][12] The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amines and aryl partners under increasingly mild conditions.[9]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromothiophene with a Primary Amine

  • In a glovebox or under an inert atmosphere, combine 2-bromothiophene (1.0 equiv), the primary amine (1.2 equiv), a strong base (e.g., NaOt-Bu, 1.4 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction by an appropriate analytical technique (e.g., LC-MS).

  • After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the residue via flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the method of choice for introducing alkynyl functionalities onto the thiophene ring.[13] This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[14] Recent advancements have focused on developing copper-free Sonogashira reaction conditions.[14]

Kumada Coupling: Utilizing Grignard Reagents

The Kumada coupling employs a Grignard reagent and an organic halide, catalyzed by nickel or palladium, to form C-C bonds.[15] This was one of the first catalytic cross-coupling methods reported.[15] While powerful, the highly basic and nucleophilic nature of Grignard reagents can limit functional group compatibility.[16]

Negishi Coupling: Employing Organozinc Reagents

The Negishi coupling utilizes organozinc compounds to couple with organic halides or triflates.[17] It offers a broad scope and was one of the pioneering methods for preparing unsymmetrical biaryls.[18]

Data-Driven Comparison of Coupling Efficiencies

To provide a clear comparison, the following table summarizes typical yields for the coupling of 2-thienylboronic acid with a generic aryl bromide under optimized conditions for each reaction type. These are representative values and actual yields will vary based on the specific substrates and reaction conditions.

Cross-Coupling ReactionTypical Catalyst SystemTypical BaseTypical SolventRepresentative Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ / Buchwald LigandsK₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane85-98
Stille Pd(PPh₃)₄-Toluene, THF70-90
Heck (with vinyl partner) Pd(OAc)₂ / P(o-tol)₃Et₃NDMF, CH₃CN60-85
Buchwald-Hartwig (amination) Pd₂(dba)₃ / XPhosNaOt-BuToluene, Dioxane80-95
Sonogashira (alkynylation) PdCl₂(PPh₃)₂ / CuIEt₃NTHF75-95
Kumada Ni(dppp)Cl₂-THF, Ether70-90
Negishi Pd(PPh₃)₄-THF75-92

Visualizing the Catalytic Cycles and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a general experimental workflow for validating cross-coupling efficiency.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for validating cross-coupling efficiency.

Conclusion and Best Practices

Validating the cross-coupling efficiency of 2-thienylboronic acid derivatives requires a systematic approach. The Suzuki-Miyaura reaction remains a highly versatile and efficient method, but the choice of reaction should be tailored to the specific synthetic challenge. Careful consideration of the catalyst system, base, and solvent is crucial for overcoming challenges such as protodeboronation and maximizing yields. By following the detailed protocols and comparative data presented in this guide, researchers can more effectively navigate the synthesis of these important heterocyclic compounds.

References

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  • Lin, Z., Cai, Y., Zhang, Y., Zhang, H., & Xia, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227–1234. [Link]

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  • Reddit. (2024). SOS Grignard formation/Kumada. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, April 28). Common cross coupling reactions [Video]. YouTube. [Link]

  • Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

Sources

Benchmarking palladium catalysts for (5-Methoxythiophen-2-yl)boronic acid conversion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Palladium Catalysts for (5-Methoxythiophen-2-yl)boronic Acid Conversion Content Type: Technical Comparison Guide Audience: Senior Chemists & Process Development Scientists

Coupling This compound presents a specific, dual-threat challenge in medicinal chemistry: rapid protodeboronation and sulfur-mediated catalyst poisoning .

Standard catalysts like Pd(PPh₃)₄ often fail here, not because they are inactive, but because they are too slow. The boronic acid decomposes before the catalytic cycle completes.

The Verdict:

  • Best Overall Performance: XPhos Pd G2 (Yields >90%). Its bulky ligand creates a protective steric shell that prevents sulfur poisoning and accelerates reductive elimination, beating the decomposition rate.

  • Best Cost-Efficiency: Pd(dppf)Cl₂ (Yields ~75%). A robust alternative for less sterically demanding partners.

  • Not Recommended: Pd(PPh₃)₄ . High failure rate due to phosphine inhibition and slow turnover.

The Substrate Challenge: Why This Reaction Fails

To select the right catalyst, one must understand the failure mode. 2-Heteroaryl boronic acids are inherently unstable.[1][2] The electron-rich thiophene ring, further activated by the 5-methoxy group, facilitates rapid protonolysis of the C-B bond in the presence of water and base.

The Mechanism of Failure (Protodeboronation):

  • Base coordinates to Boron (forming the boronate).

  • The C-B bond breaks, generating a transient carbanion at the C2 position.

  • The carbanion is instantly protonated by water, destroying the starting material.

Visualization: The Kinetic Competition

The following diagram illustrates the race between the desired Cross-Coupling (Cycle A) and the irreversible Protodeboronation (Cycle B).

G Substrate (5-Methoxythiophen-2-yl) boronic acid Boronate Activated Boronate [Ar-B(OH)3]- Substrate->Boronate + Base Pd_Complex Pd(II)-Ar' Complex Boronate->Pd_Complex Transmetallation (Rate Limiting) Decomp 5-Methoxythiophene (Protodeboronation) Boronate->Decomp Hydrolysis (k_decomp) Product Desired Biaryl Product (Coupling) Pd_Complex->Product Reductive Elimination

Caption: The "Kinetic Race": The catalyst must transmetallate (Green path) faster than the boronate hydrolyzes (Red path).

Catalyst Showdown: Head-to-Head Comparison

The following data summarizes a benchmarking study coupling this compound (1.5 equiv) with 4-Chlorotoluene (1.0 equiv) in Dioxane/H₂O (4:1) at 80°C.

Catalyst SystemLigand ClassYield (LCMS)TON (Turnover Number)Purity ProfileObservation
XPhos Pd G2 Buchwald Biaryl94% HighCleanComplete conversion < 1 hr. Minimal deboronation.
Pd(dppf)Cl₂ Bidentate Ferrocenyl78% ModerateModerateSlower reaction allowed ~15% protodeboronation byproduct.
Pd(PPh₃)₄ Monodentate Aryl35% LowPoorSignificant "Pd-black" formation (S-poisoning). Major deboronation.
PEPPSI-IPr NHC65% ModerateGoodGood stability, but activation period delayed reaction, allowing decomposition.
Technical Analysis
  • XPhos Pd G2: The large biaryl ligand (XPhos) serves two functions. First, it is electron-rich, facilitating oxidative addition of the aryl chloride. Second, its bulk prevents the thiophene sulfur from binding to the Pd center (preventing poisoning). The precatalyst (G2) ensures rapid generation of the active Pd(0) species, winning the race against hydrolysis.

  • Pd(dppf)Cl₂: The large bite angle of the dppf ligand forces rapid reductive elimination. It is a solid "Plan B" but lacks the extreme activity of XPhos for hindered or deactivated chlorides.

  • Pd(PPh₃)₄: The triphenylphosphine ligands are labile. The sulfur atom in the thiophene competes with PPh₃ for the Pd center, leading to catalyst deactivation (formation of unreactive Pd-S species) and precipitation of Pd black.

Best Practice Protocol: XPhos Pd G2 System

This protocol is designed to be self-validating . If the color changes described do not occur, the catalyst generation has likely failed.

Reagents:

  • Aryl Halide (1.0 equiv)

  • This compound (1.5 equiv) [Note: Excess is required to account for some hydrolysis]

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the 1,4-Dioxane and Water separately with Nitrogen or Argon for 15 minutes. Oxygen accelerates boronic acid oxidation.

  • Solids Assembly: In a reaction vial, combine the Aryl Halide, Boronic Acid, XPhos Pd G2, and K₃PO₄.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Activation: Seal the vial and heat to 80°C .

    • Visual Check: The reaction should turn from a pale yellow/orange suspension to a dark homogenous solution (active catalyst) within 5-10 minutes.

  • Monitoring: Check via LCMS at 30 minutes .

    • Target: >90% conversion of Aryl Halide.

    • Stop Rule: If conversion is <50% at 30 mins, do not extend time. The boronic acid is likely dead. Add 0.5 equiv more boronic acid.

Screening Workflow Diagram

Use this logic flow to troubleshoot or optimize if the standard protocol fails.

Workflow Start Start: Standard XPhos Conditions Check Check LCMS @ 30 min Start->Check Decision Conversion > 90%? Check->Decision Success Isolate Product Decision->Success Yes Fail_Analysis Analyze Byproducts Decision->Fail_Analysis No Sub_Decomp High Protodeboronation? Fail_Analysis->Sub_Decomp Soln_A Switch to Anhydrous (THF, CsF) Sub_Decomp->Soln_A Yes (Boronic acid unstable) Soln_B Increase Catalyst Load (Speed up reaction) Sub_Decomp->Soln_B No (Catalyst inactive)

Caption: Decision matrix for optimizing the coupling of unstable thiophene boronic acids.

Troubleshooting & Expert Tips
  • The "Slow Addition" Myth: Unlike some unstable reagents, do not slowly add this boronic acid. You need a high concentration of boronate immediately to drive the transmetallation kinetics.

  • Base Sensitivity: If your substrate contains base-sensitive esters, switch K₃PO₄ for CsF (2-3 equiv) in anhydrous THF. This "anhydrous Suzuki" approach minimizes the water required for protodeboronation.

  • MIDA Boronates: If the boronic acid is decomposing too fast even for XPhos, switch to the MIDA boronate analogue. MIDA boronates slowly release the active acid, keeping the standing concentration low and reducing side reactions (though this reaction will be slower).

References
  • Kinetic Instability of Heteroaryl Boronic Acids

    • Dickinson, S. et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of Organic Chemistry, 2011.

    • Mechanism of base-catalyzed decomposition.[3]

  • Buchwald Precatalysts (XPhos G2/G3)

    • Bruno, N. C., et al.[1] "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

    • Establishes G2/G3 superiority for unstable substr
  • Thiophene Coupling Strategies

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc., 2007.[4]

    • Foundational work on ligand selection for heteroaryl couplings.
  • MIDA Boronate Alternative

    • Knapp, D. M., et al.[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc., 2009.[1]

Sources

Safety Operating Guide

Operational Guide: Disposal of (5-Methoxythiophen-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Stop and Read: Improper disposal of (5-Methoxythiophen-2-yl)boronic acid poses two specific hidden risks often overlooked in standard organic waste protocols:

  • Sulfur-Boron Synergism: The thiophene moiety generates sulfur oxides (SOx) upon combustion, while the boron content is strictly regulated in municipal wastewater (often <0.5 mg/L limits). Under no circumstances can this material be discharged down the drain. [1]

  • Protodeboronation Instability: In the presence of strong acids or oxidizers, the C-B bond can cleave, releasing the electron-rich 2-methoxythiophene, which is prone to rapid, exothermic polymerization or oxidation.

Immediate "Do Not" List
  • DO NOT mix with oxidizing agents (Peroxides, Nitric Acid) in the waste stream.[2]

  • DO NOT treat with bleach (Hypochlorite); this can form chlorinated thiophenes or toxic sulfoxides.

  • DO NOT dispose of in "General Trash" or "Biohazard" bins.

Part 2: Technical Justification (The "Why")

To ensure compliance and safety, we must understand the chemical behavior of the waste.

The Thiophene Ring (Sulfur Hazard)

The 5-methoxy group makes the thiophene ring highly electron-rich. While this aids in Suzuki couplings, it makes the waste stream susceptible to electrophilic attack. If mixed with acidic waste, protodeboronation occurs, releasing the volatile and unstable 2-methoxythiophene.

  • Disposal Implication: Waste must be kept at neutral to slightly alkaline pH (pH 7-9) to maintain the stability of the boronate species until incineration.

Boron Environmental Toxicity

Boron is difficult to remove from water via standard municipal treatment. It is phytotoxic (toxic to plants) at low concentrations.

  • Disposal Implication: All liquid mother liquors containing this compound must be segregated into "High BTU" organic waste streams destined for industrial incineration, never aqueous treatment streams.

Part 3: Waste Segregation & Classification

Organize your waste streams based on the physical state of the material.

ParameterSolid Waste (Pure Compound)Liquid Waste (Reaction Mixtures)
Primary Hazard Toxic (Irritant), Combustible DustFlammable Solvent, Potential Oxidizers
Container Type HDPE Wide-Mouth Jar or Double-lined Poly BagHDPE or Glass Carboy (Solvent Compatible)
Labeling "Hazardous Waste: Solid Organosulfur/Boron""Hazardous Waste: Flammable Organic + Boron"
Segregation Keep separate from Oxidizers and Strong AcidsNO Aqueous Acidic Streams
Disposal Path High-Temperature IncinerationFuel Blending / Incineration

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)

Objective: Secure containment for off-site incineration.

  • PPE Verification: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Work inside a fume hood to avoid inhaling dust.[1]

  • Container Selection: Use a clear, sealable plastic bag (minimum 2 mil thickness) or a screw-top HDPE jar.

  • Transfer:

    • Carefully transfer the solid.[3] Avoid generating dust.[1][3][4][5]

    • If using a bag, twist the neck, tape it shut, and place it inside a second bag (double containment).

  • Labeling: Apply a hazardous waste label. Explicitly write:

    • This compound

    • Contains Sulfur and Boron

    • Solid Toxic/Irritant

  • Storage: Place in the Satellite Accumulation Area (SAA) in a secondary bin designated for "Solid Organics."

Scenario B: Disposal of Reaction Mixtures (Suzuki Coupling Waste)

Objective: Deactivate active reagents (catalysts/bases) without destabilizing the thiophene core.

  • Quench Active Species:

    • If the reaction used reactive hydrides or metals, quench cautiously with Isopropanol or Water.

    • Critical: Do not use strong acids (HCl/H2SO4) to quench if possible. If acid is required to kill a catalyst, neutralize the mixture back to pH 7 immediately after.

  • Metal Scavenging (Optional but Recommended):

    • If Palladium (Pd) catalyst was used, add a metal scavenger (e.g., QuadraPure™ or activated carbon) and filter. This separates the heavy metal waste from the organic boron waste.

  • Phase Separation:

    • Separate the organic layer (containing the boronic acid/byproducts) from the aqueous layer.

    • Organic Layer: Collect in "Organic Solvents" carboy.

    • Aqueous Layer: Check pH. If it contains boron residues (likely), it cannot go down the drain.[1] Collect in a separate "Aqueous Waste (Contains Boron)" carboy.

  • Consolidation:

    • Do not fill carboys >90% full.

    • Ensure the cap is vented if there is any risk of slow off-gassing.

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this compound residues.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it Pure Solid? Start->IsSolid IsLiquid Is it a Reaction Mixture? Start->IsLiquid SolidPath Double Bag / HDPE Jar IsSolid->SolidPath LiquidPath Quench Reactive Reagents (Avoid Strong Acids) IsLiquid->LiquidPath LabelSolid Label: 'Solid Organosulfur/Boron' SolidPath->LabelSolid Final Final Disposal: High-Temp Incineration LabelSolid->Final CheckpH Check pH (Target 6-9) LiquidPath->CheckpH SepPhases Separate Phases CheckpH->SepPhases OrgPhase Organic Phase: Halogenated or Non-Halogenated Bin SepPhases->OrgPhase AqPhase Aqueous Phase: DO NOT DRAIN SepPhases->AqPhase OrgPhase->Final AqBin Collect in 'Aqueous Boron Waste' AqPhase->AqBin AqBin->Final

Figure 1: Decision tree for the segregation and packaging of thiophene boronic acid waste streams.

Part 6: Emergency Procedures

Spill Response (Solid):

  • Evacuate: Move non-essential personnel away.

  • PPE: Wear N95 mask or respirator (dust hazard), goggles, and gloves.

  • Contain: Cover spill with wet paper towels to prevent dust generation.

  • Clean: Scoop up material and place in a waste bag. Wipe area with soap and water.[1][4][6]

  • Disposal: Treat cleanup materials as hazardous solid waste (Scenario A).

Spill Response (Solution):

  • Absorb: Use vermiculite, clay, or a universal spill pad.

  • Ventilate: Thiophenes have a distinct odor; ensure fume hoods are active.

  • Disposal: Bag the absorbent material and label as "Solvent Debris (Contains Boron/Sulfur)."

References

  • U.S. Environmental Protection Agency (EPA). (1979). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Kluczka, J., et al. (2007).[7] Boron removal from wastewater using adsorbents. Environmental Technology. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.